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  • Product: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
  • CAS: 588676-90-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 588676-90-8). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's identity, structure, and key physical characteristics. Furthermore, it offers expert insights into the experimental determination of these properties, grounding theoretical knowledge in practical, self-validating laboratory protocols. The guide emphasizes the causality behind experimental design, reflecting a commitment to scientific integrity and reproducibility. The benzothiophene scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives, such as the title compound, is paramount for its successful application in the synthesis of novel therapeutic agents.

Introduction to the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and electron-rich nature make it an ideal framework for designing molecules that interact with a wide array of biological targets. Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1]

The specific compound, 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, is a functionalized derivative poised for use as a key building block in organic synthesis. The presence of multiple reactive handles—the carboxylic acid, the chloro group, and the fluoro-substituted benzene ring—allows for diverse chemical transformations. The carboxylic acid group, in particular, serves as a versatile anchor for amide bond formation, esterification, or conversion to other functional groups, making it highly valuable for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is the critical first step in its journey from a chemical reagent to a component of a potential drug candidate.

Core Physicochemical Properties

The fundamental physicochemical data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid are summarized below. These parameters are essential for confirming the material's identity, assessing its purity, and predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 588676-90-8[3]
Molecular Formula C₉H₄ClFO₂S[3][4]
Molecular Weight 230.65 g/mol [3]
Appearance White to off-white solid (typical)Inferred
Predicted XlogP 3.5[4]
Hazard Irritant[3]

Structural Identifiers:

  • SMILES: C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F[4]

  • InChI: InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13)[4]

  • InChIKey: RMXOFPIRXDWBGE-UHFFFAOYSA-N[4]

The predicted XlogP value of 3.5 suggests that the compound is significantly lipophilic, which has direct implications for its solubility—predicting poor aqueous solubility but good solubility in many organic solvents.[4] This is a crucial consideration for both synthetic reaction conditions and formulation in biological assays.

Spectroscopic and Structural Characterization

Confirmation of the chemical structure and purity of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid relies on a suite of standard analytical techniques. For novel benzothiophene derivatives, methods such as NMR, IR, and mass spectrometry are indispensable.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets of doublets) would be complex due to ¹H-¹H and ¹H-¹⁹F coupling, providing definitive information on the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>10 ppm).

    • ¹³C NMR: Would reveal nine distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 160-170 ppm. The fluorine and chlorine substituents would cause characteristic shifts and C-F coupling constants, further confirming the structure.

    • ¹⁹F NMR: Would show a single resonance, and its coupling to adjacent protons would verify the fluorine's position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted monoisotopic mass is 229.96045 Da.[4] The presence of chlorine would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. A strong, broad absorption from approximately 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch.

Synthesis and Reactivity Overview

While specific, optimized synthesis routes for this exact molecule are not widely published, its structure lends itself to established benzothiophene synthesis methodologies. A common and plausible route involves the reaction of a suitably substituted benzaldehyde with an alpha-thioacetate ester, followed by cyclization and subsequent hydrolysis of the ester to the carboxylic acid.[7]

G cluster_0 Plausible Synthetic Pathway Start 2-Fluoro-6-chlorobenzaldehyde + Ethyl thioglycolate Intermediate Ethyl 3-Chloro-4-fluoro-1- benzothiophene-2-carboxylate Start->Intermediate Base-catalyzed condensation/ cyclization Final 3-Chloro-4-fluoro-1- benzothiophene-2-carboxylic acid Intermediate->Final Alkaline hydrolysis (e.g., NaOH)

Caption: A plausible synthetic workflow for the title compound.

The reactivity of the molecule is dominated by the carboxylic acid function. It readily undergoes reactions typical of carboxylic acids, such as:

  • Amide bond formation: Reaction with amines, facilitated by coupling agents (e.g., DCC, HATU), to produce amides. This is a cornerstone of medicinal chemistry for generating compound libraries.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield esters.

  • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Experimental Protocols for Property Determination

To ensure data integrity, all experimental protocols must be self-validating. This involves not only precise execution but also the inclusion of system suitability tests and controls.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a calibrated digital apparatus for accuracy.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a vacuum oven at 40-50°C for at least 4 hours. Rationale: Residual solvent can act as an impurity, artificially lowering the melting point.

    • Finely crush the dry sample into a powder using a mortar and pestle. Rationale: A fine powder ensures uniform heat distribution and efficient packing.

  • Apparatus Calibration:

    • Prior to sample analysis, verify the apparatus's calibration using a certified standard with a known melting point close to the expected range of the analyte (e.g., Benzoic Acid). The measured value should be within ±0.5°C of the standard's certified value. Rationale: This step establishes the trustworthiness of the instrument's measurements.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height. Rationale: A consistent, well-packed sample size is crucial for reproducible results.

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once within 20°C of the expected melt, reduce the ramp rate to 1-2°C/min. Rationale: A slow ramp rate near the melting point is critical for accurately observing the onset of melting and the point of complete liquefaction.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the entire sample becomes a clear liquid (T_clear).

    • Report the result as a range: T_onset – T_clear. A sharp range (<2°C) is indicative of high purity.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Solubility dictates a compound's behavior in solution, impacting everything from reaction kinetics to bioavailability. The shake-flask method determines the equilibrium concentration of a solute in a solvent, providing a gold-standard thermodynamic solubility value.

G Start Add excess solid to known volume of solvent Equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation (24-48 hours) Start->Equilibrate Step 1 Separate Phase Separation: Centrifuge or filter (0.22 µm) Equilibrate->Separate Step 2 Quantify Quantify solute in supernatant (e.g., HPLC-UV, LC-MS) Separate->Quantify Step 3 Result Calculate Solubility (e.g., in mg/mL or µM) Quantify->Result Step 4

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • System Preparation:

    • Prepare a series of vials containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol).

    • Add an excess amount of the solid compound to each vial. Rationale: The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium saturation was achieved.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Rationale: Failure to remove undissolved solid is a common source of erroneously high solubility values.

  • Quantification:

    • Prepare a standard curve of the compound with known concentrations using a validated analytical method (e.g., HPLC-UV).

    • Analyze the filtered supernatant sample using the same method to determine the concentration of the dissolved compound.

    • The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

Applications in Research and Drug Development

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is primarily of interest as an intermediate or building block for the synthesis of more complex, biologically active molecules. Its utility lies in its pre-functionalized core, which can be elaborated upon to explore structure-activity relationships (SAR). For example, it could be used in the synthesis of:

  • Novel Antibacterial Agents: The benzothiophene nucleus is a known pharmacophore in antimicrobial compounds.[1][7] This acid could be coupled with various amine-containing fragments to generate libraries of amides for screening against multidrug-resistant bacteria like Staphylococcus aureus.[1][7]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic cores. The defined stereoelectronic properties of this scaffold could be exploited to design targeted inhibitors for oncology or inflammatory diseases.

  • Materials Science: Thiophene-based molecules are used in the development of organic semiconductors and other electronic materials.

Conclusion

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a well-defined chemical entity with properties that make it a valuable tool for synthetic and medicinal chemists. Its key physicochemical characteristics, including a molecular weight of 230.65 g/mol and a lipophilic nature as indicated by a predicted XlogP of 3.5, have been established.[3][4] The protocols outlined in this guide provide a robust framework for the experimental verification of its properties, emphasizing the importance of accuracy and reproducibility in scientific research. A thorough grasp of these foundational characteristics is essential for leveraging this compound's full potential in the discovery and development of novel chemical entities.

References

  • ResearchGate. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. [Link]

  • National Center for Biotechnology Information. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC. [Link]

  • PubChemLite. 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (C9H4ClFO2S). [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself, but the rationale behind its interpretation and acquisition.

Introduction

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (C₉H₄ClFO₂S) is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its rigid benzothiophene core, substituted with electron-withdrawing chloro and fluoro groups, as well as a carboxylic acid moiety, suggests a molecule with unique electronic and steric properties that can influence its biological activity and material characteristics. Accurate spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships. This guide provides a detailed analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals only for the three protons on the benzene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 13 ppm, and may be exchangeable with D₂O.[3]

Predicted Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-57.90 - 8.10ddJ(H-5, H-6) ≈ 8.5, J(H-5, F-4) ≈ 5.0Aromatic Proton
H-67.30 - 7.50tJ(H-6, H-5) ≈ 8.5, J(H-6, H-7) ≈ 8.5Aromatic Proton
H-77.60 - 7.80dJ(H-7, H-6) ≈ 8.5Aromatic Proton
-COOH> 13.0br s-Carboxylic Acid Proton

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons in proximity to the fluorine.

Predicted Carbon SignalChemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
C=O163 - 168-Carboxylic Acid Carbonyl
C-4158 - 162¹J(C-F) ≈ 250Aromatic Carbon (bearing F)
C-7a138 - 142³J(C-F) ≈ 3Aromatic Carbon (bridgehead)
C-3a135 - 139²J(C-F) ≈ 15Aromatic Carbon (bridgehead)
C-5128 - 132³J(C-F) ≈ 9Aromatic Carbon
C-2125 - 129-Aromatic Carbon (bearing COOH)
C-7123 - 127⁴J(C-F) ≈ 3Aromatic Carbon
C-6115 - 119²J(C-F) ≈ 25Aromatic Carbon
C-3112 - 116-Aromatic Carbon (bearing Cl)

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep_start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on the deuterium signal insert->lock shim Shim the magnetic field lock->shim tune Tune and match the probe shim->tune acquire Acquire ¹H and ¹³C spectra tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration of ¹H signals baseline->integrate peak_pick Peak Picking integrate->peak_pick

Figure 1: Workflow for NMR data acquisition and processing.
  • Sample Preparation : Accurately weigh 5-10 mg of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for high resolution. Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition : Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, often using a pulse program with proton decoupling (e.g., zgpg30). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing : Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to obtain a clean spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, pick the peaks to determine their precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer
1680-1710StrongC=O stretch of the carboxylic acid
1550-1600MediumC=C stretching in the aromatic ring
1400-1450MediumC-O-H bend of the carboxylic acid
1200-1300StrongC-O stretch of the carboxylic acid
1000-1100StrongC-F stretch
700-800StrongC-Cl stretch

The broad O-H stretch is a characteristic feature of carboxylic acids that form hydrogen-bonded dimers in the solid state.[4][5] The C=O stretch appears at a relatively low wavenumber due to conjugation with the benzothiophene ring.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure using the anvil place_sample->apply_pressure collect_bkg Collect a background spectrum apply_pressure->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample bkg_subtract Automatic background subtraction collect_sample->bkg_subtract atr_correction Apply ATR correction bkg_subtract->atr_correction peak_label Label significant peaks atr_correction->peak_label

Figure 2: Workflow for IR data acquisition using an ATR accessory.
  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the crystalline sample directly onto the ATR crystal. Apply pressure with the anvil to ensure good contact.

  • Data Acquisition : Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O. Then, collect the spectrum of the sample.

  • Data Processing : The instrument software will typically perform an automatic background subtraction. An ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum. Label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectrometry Data

The molecular weight of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is 230.65 g/mol .[1] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Notes
[M]⁺229.9599231.9569Molecular ion
[M+H]⁺230.9677232.9647Protonated molecule (ESI+)
[M-H]⁻228.9532230.9502Deprotonated molecule (ESI-)
[M-COOH]⁺184.9680186.9650Loss of the carboxylic acid group

Predicted m/z values are based on the monoisotopic masses of the elements.[6]

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the carboxylic acid group (-COOH) as a primary fragmentation pathway. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol for Mass Spectrometry (HRMS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep_sol Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) filter_sol Filter the solution through a syringe filter (0.22 µm) prep_sol->filter_sol infuse Infuse the sample solution into the ESI source filter_sol->infuse optimize Optimize source parameters (e.g., capillary voltage, gas flow) infuse->optimize calibrate Calibrate the mass analyzer using a known standard optimize->calibrate acquire_ms Acquire the high-resolution mass spectrum calibrate->acquire_ms identify_ion Identify the molecular ion peak acquire_ms->identify_ion determine_formula Use software to calculate the elemental composition from the accurate mass identify_ion->determine_formula compare_isotope Compare the experimental and theoretical isotopic patterns determine_formula->compare_isotope

Figure 3: Workflow for high-resolution mass spectrometry data acquisition.
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters, such as capillary voltage and nebulizing gas flow, to maximize the signal of the ion of interest. Calibrate the mass analyzer using a standard of known mass. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis : Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula to confirm the presence of chlorine.[7]

Conclusion

The spectroscopic characterization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combined interpretation of these techniques allows for the assignment of all protons and carbons, the identification of key functional groups, and the confirmation of the molecular formula. The methodologies presented here represent a robust workflow for the characterization of novel small molecules in a drug discovery and development setting.

References

  • SpectraBase. 3-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide - Optional[1H NMR]. Available from: [Link].

  • Supporting Information for a scientific article. (Specific title and journal not provided in the search result).
  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link].

  • PubChem. 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (C9H4ClFO2S). Available from: [Link].

  • SpectraBase. 3-chloro-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide - Optional[13C NMR]. Available from: [Link].

  • Crasto, A. M. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Available from: [Link].

  • Sembian, R. et al. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(4), M808. Available from: [Link].

  • Cai, L. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available from: [Link].

  • Dmytriv, Y. et al. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Journal of Molecular Structure, 1225, 129107. Available from: [Link].

  • Rozenberg, M. (2013). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 80, 796-804. Available from: [Link].

  • Li, Y. et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2132-2137. Available from: [Link].

  • PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link].

  • Chemical Synthesis Database. 3-chloro-1-benzothiophene-2-carbonyl chloride. Available from: [Link].

  • Swansea University. Mass Spec 3e Carboxylic Acids. (2020). Available from: [Link]. (Note: A representative URL is used as the original may not be stable).

  • Håkansson, P. et al. (2000). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(4), 303-306. Available from: [Link].

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Exploratory

The Benzothiophene Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Substituted Benzothiophenes Introduction: The Emergence of a Privileged Scaffold Benzothiophene, an aromatic heterocyclic compound con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Substituted Benzothiophenes

Introduction: The Emergence of a Privileged Scaffold

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has evolved from a constituent of petroleum deposits to a cornerstone of medicinal chemistry.[1] Its structural similarity to endogenous molecules and its capacity for diverse functionalization have established it as a "privileged scaffold" in drug design. This guide provides a comprehensive exploration of the historical discovery, the evolution of synthetic methodologies, and the profound impact of substituted benzothiophenes on modern therapeutics, with a particular focus on their journey to becoming indispensable tools for researchers and drug development professionals. The inherent chemical stability and low toxicity of the benzothiophene core, coupled with a rich chemistry that allows for extensive molecular diversification, have made it a highly attractive framework for developing novel therapeutic agents.[2]

The broad spectrum of pharmacological activities associated with benzothiophene derivatives is remarkable, encompassing anti-cancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties, among others.[3][4][5] This versatility has led to the development of several clinically successful drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the leukotriene inhibitor Zileuton.[1][4][6][7] This guide will delve into the key milestones that have shaped our understanding and application of this remarkable heterocyclic system.

I. The Genesis of Benzothiophene Chemistry: Early Discoveries and Foundational Syntheses

The history of benzothiophene is intrinsically linked to the early days of organic chemistry and the characterization of coal tar constituents. While the parent compound was identified in these complex mixtures, its true potential lay dormant until the development of synthetic methods to construct the core ring system and introduce substituents in a controlled manner.

Early synthetic approaches were often harsh and limited in scope, but they laid the critical groundwork for future innovations. These foundational methods primarily relied on intramolecular cyclization reactions of pre-functionalized benzene derivatives.

Classical Intramolecular Cyclization Strategies

One of the earliest and most fundamental approaches to the benzothiophene core involves the cyclization of aryl thio-substituted precursors. A notable example is the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid like polyphosphoric acid (PPA).[8] This method, while effective, often leads to mixtures of isomers due to the competing cyclization pathways, necessitating careful control of reaction conditions.[8]

Another classical strategy involves the oxidative cyclization of α-mercaptocinnamic acid.[9] This reaction proceeds through the formation of a sulfenyl intermediate which then undergoes intramolecular electrophilic attack on the aromatic ring to forge the thiophene portion of the bicycle. Variations of this approach have utilized different oxidizing agents, including iodine and potassium ferricyanide.[9]

These early methods, while historically significant, often suffered from drawbacks such as high reaction temperatures, the use of corrosive reagents, and limited functional group tolerance. The quest for milder, more versatile, and regioselective synthetic routes has been a major driving force in the evolution of benzothiophene chemistry.

II. The Modern Era of Synthesis: Precision and Diversity

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted benzothiophenes, largely driven by the advent of transition-metal catalysis. These modern methods offer unprecedented control over regioselectivity and allow for the introduction of a wide array of functional groups under mild reaction conditions.

Transition-Metal-Catalyzed Annulation Reactions

Palladium and copper catalysts have become workhorses in the construction of the benzothiophene scaffold.[10] A powerful and convergent approach involves the palladium-catalyzed annulation of aryl sulfides with alkynes.[10] This method allows for the direct formation of 2,3-disubstituted benzothiophenes from readily available starting materials and exhibits excellent functional group tolerance.

Another elegant strategy is the copper-catalyzed thiolation-annulation reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[11] This reaction proceeds in a single pot, efficiently constructing the benzothiophene ring with a substituent at the 2-position derived from the alkyne.

The following diagram illustrates a generalized workflow for a transition-metal-catalyzed synthesis of a substituted benzothiophene:

G cluster_0 Starting Materials cluster_1 Catalytic Cycle cluster_2 Product A Aryl Halide/Sulfide D Oxidative Addition A->D B Alkyne/Sulfur Source E Migratory Insertion/Annulation B->E C Transition Metal Catalyst (e.g., Pd, Cu) C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G Substituted Benzothiophene F->G

Caption: Generalized workflow for transition-metal-catalyzed benzothiophene synthesis.

Metal-Free Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the emergence of metal-free strategies for benzothiophene synthesis. One such approach involves an interrupted Pummerer reaction followed by a[12][12]-sigmatropic rearrangement and cyclization sequence.[13] This one-pot annulation allows for the twofold vicinal C-H functionalization of arenes to generate benzothiophene products without the need for a metal catalyst.[13]

Another innovative metal-free method utilizes the reaction of aryne precursors with alkynyl sulfides.[14] The highly reactive aryne intermediate undergoes nucleophilic attack by the sulfur atom, followed by cyclization to furnish the benzothiophene skeleton.[14] This approach offers access to complex substitution patterns that can be challenging to achieve through traditional methods.[14]

The following diagram depicts a simplified representation of the aryne-based synthesis:

G A Aryne Precursor (e.g., o-silylaryl triflate) C In situ Aryne Formation A->C B Alkynyl Sulfide D Nucleophilic Addition of Sulfur B->D C->D E Intramolecular Cyclization D->E F Protonation/Rearrangement E->F G Substituted Benzothiophene F->G

Caption: Simplified pathway for benzothiophene synthesis via an aryne intermediate.

III. The Rise of Benzothiophene-Based Therapeutics: The Raloxifene Story

The therapeutic potential of substituted benzothiophenes is perhaps best exemplified by the discovery and development of Raloxifene. Initially investigated as a breast cancer therapy, Raloxifene emerged as a groundbreaking treatment for osteoporosis in postmenopausal women.[15] It is a selective estrogen receptor modulator (SERM), meaning it exhibits estrogenic effects in some tissues (like bone) and anti-estrogenic effects in others (like the breast and uterus).[16]

The development of Raloxifene was a pivotal moment, demonstrating that the benzothiophene scaffold could be tailored to achieve tissue-specific pharmacological effects. The 6-hydroxy group and the 4'-hydroxy substituent on the 2-aryl ring of Raloxifene are crucial for its binding to the estrogen receptor, mimicking the key interactions of estradiol.[17]

The success of Raloxifene spurred further research into related benzothiophene-based SERMs, such as Arzoxifene and Bazedoxifene, in the quest for improved efficacy and side-effect profiles.[16] Although Arzoxifene development was discontinued, these efforts have significantly advanced our understanding of the structure-activity relationships of this class of compounds.[16]

Structure-Activity Relationship (SAR) Insights

The extensive research on Raloxifene and its analogs has provided invaluable insights into the structure-activity relationships of benzothiophene-based SERMs.

MoietyPositionContribution to Activity
Hydroxyl Group6Essential for estrogen receptor binding, mimicking the 3-hydroxyl of estradiol.
4'-Hydroxyphenyl2Crucial for estrogen receptor binding, mimicking the 17β-hydroxyl of estradiol.
Benzoyl Group3Contributes to the overall shape and orientation of the molecule within the receptor binding pocket, influencing its agonist/antagonist profile.
Piperidine Ringon BenzoylEnhances bioavailability and modulates receptor interaction.

IV. Experimental Protocols: A Glimpse into the Lab

To provide a practical context, this section outlines a representative experimental protocol for a key synthetic transformation in the construction of a substituted benzothiophene.

Protocol: Palladium-Catalyzed Annulation of an Aryl Sulfide with an Alkyne

This protocol is adapted from established methodologies for the synthesis of 2,3-disubstituted benzothiophenes.[10]

Materials:

  • Aryl sulfide (1.0 equiv)

  • Alkyne (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver carbonate (Ag₂CO₃, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Screw-capped test tube

  • Magnetic stir bar

  • Celite

Procedure:

  • To a screw-capped test tube equipped with a magnetic stir bar, add the aryl sulfide (0.20 mmol, 1.0 equiv), alkyne (0.40 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.020 mmol, 10 mol%), Ag₂CO₃ (110 mg, 0.40 mmol, 2.0 equiv), and K₂CO₃ (55 mg, 0.40 mmol, 2.0 equiv).

  • Seal the test tube and add 1,2-dichloroethane (1.0 mL).

  • Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2,3-disubstituted benzothiophene.

Self-Validation: The success of this protocol can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

V. The Broadening Therapeutic Landscape and Future Directions

While Raloxifene remains a landmark achievement, the therapeutic applications of substituted benzothiophenes extend far beyond osteoporosis and breast cancer. The versatility of this scaffold continues to be exploited in the development of novel agents for a wide range of diseases.

  • Anticancer Agents: Novel benzothiophene derivatives are being investigated as potent anticancer agents, with some showing promising activity against various cancer cell lines.[18]

  • Neuroprotective Agents: Certain benzothiophene-based SERMs have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[19]

  • Antimicrobial and Antifungal Agents: The benzothiophene core is present in several antimicrobial and antifungal drugs, and research is ongoing to develop new derivatives to combat drug-resistant pathogens.[2]

  • Materials Science: The π-conjugated system of benzothiophene makes it a valuable building block for organic electronic materials, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[20]

The future of substituted benzothiophenes in drug discovery appears bright. Advances in synthetic methodologies, particularly in the realm of C-H functionalization, will continue to expand the accessible chemical space.[13] Furthermore, a deeper understanding of the biological targets and mechanisms of action of benzothiophene-based compounds, aided by computational modeling and screening techniques, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety.[21]

Conclusion

The journey of substituted benzothiophenes from their humble origins in coal tar to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The development of drugs like Raloxifene has not only provided significant clinical benefits but has also illuminated the path for future discoveries. For researchers, scientists, and drug development professionals, the benzothiophene core represents a robust and versatile platform for the design and synthesis of novel therapeutic agents with the potential to address a multitude of unmet medical needs.

References

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Sources

Foundational

A Theoretical and Computational Scrutiny of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid: A Guide for Drug Discovery Professionals

Abstract The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The targeted functionalization of this heterocyclic system allows for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The targeted functionalization of this heterocyclic system allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity. This in-depth technical guide presents a comprehensive theoretical framework for the computational analysis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a representative member of this promising class of molecules. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational principles and detailed protocols for in silico characterization. We will explore the molecule's structural and electronic properties through the lens of Density Functional Theory (DFT), offering insights into its reactivity, stability, and potential as a pharmacophore.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Their rigid, planar structure provides an excellent platform for molecular recognition by various biological targets. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The carboxylic acid moiety, a common feature in many drugs, often serves as a key interaction point with biological receptors and influences the pharmacokinetic profile of the compound.

This guide will provide a systematic approach to the theoretical investigation of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, elucidating the interplay of its constituent functional groups and their impact on its overall molecular properties. By leveraging computational chemistry, we can gain a deeper understanding of this molecule's potential and guide the rational design of novel therapeutic agents.

Theoretical Methodology: A Self-Validating System

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a robust and computationally efficient method for studying the electronic structure of molecules.[4] Our choice of methodology is guided by the principles of scientific integrity, ensuring that each step of the protocol is part of a self-validating system.

Selection of Computational Level of Theory

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. For organic molecules containing halogens and sulfur, a judicious selection is paramount.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[5] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a reliable description of electronic properties.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for this system.[5] This split-valence basis set provides flexibility for the valence electrons, while the addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the electronegative oxygen, fluorine, and chlorine atoms, as well as the delocalized π-system. The polarization functions (d,p) allow for a more accurate representation of the anisotropic electron distribution in the bonding regions.

Computational Workflow

The following workflow provides a systematic approach to the theoretical characterization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Computational Workflow cluster_properties Calculated Properties A 1. Initial Structure Generation B 2. Geometry Optimization A->B Input Geometry C 3. Frequency Analysis B->C Optimized Geometry D 4. Property Calculations C->D Verified Minimum E 5. Data Analysis & Interpretation D->E Calculated Properties F Electronic Structure (HOMO, LUMO) D->F G Spectroscopic Data (IR, UV-Vis) D->G H Reactivity Descriptors D->H I Molecular Electrostatic Potential D->I J ADMET Properties D->J

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Experimental Protocols: A Step-by-Step Guide

Geometry Optimization

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.

Protocol:

  • Input Structure: Generate an initial 3D structure of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid using a molecular builder.

  • Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Keywords: Specify the chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and the task as Opt (Optimization).

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

  • Convergence: The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Frequency Analysis

Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the vibrational (infrared) spectrum.

Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Keywords: Specify the same level of theory and the task as Freq (Frequencies).

  • Execution: Run the calculation.

  • Verification: A true minimum is characterized by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Output: The calculation will yield the vibrational frequencies and their corresponding infrared intensities. These can be compared with experimental FT-IR spectra for validation.[5][6]

Analysis of Molecular Properties

Electronic Structure: Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[7]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap ΔE = ELUMO - EHOMOA smaller gap correlates with higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[8] It provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are attractive to electrophiles. In our target molecule, these regions are expected around the oxygen atoms of the carboxylic acid and the fluorine atom.

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are attractive to nucleophiles. These are likely to be found around the acidic proton of the carboxylic acid and potentially the sulfur atom.

MEP Interpretation cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_interactions Predicted Interactions A Negative Potential (Red/Yellow) D Electrophilic Attack Site A->D attracts B Positive Potential (Blue) E Nucleophilic Attack Site B->E attracts C Neutral Potential (Green) F Non-polar Interactions C->F indicates

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for predicting chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to change in electron distribution.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ2/(2η)A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different benzothiophene derivatives.[2]

Spectroscopic Properties
  • FT-IR Spectrum: The calculated vibrational frequencies can be used to generate a theoretical infrared spectrum. This can be compared with experimental data to validate the accuracy of the computational model.[6]

  • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This provides insights into the molecule's photophysical properties.[9]

In Silico ADMET Prediction

For drug development professionals, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule are of paramount importance. Several computational tools and web servers can predict these properties based on the molecule's structure.[10][11][12]

  • Lipinski's Rule of Five: This rule provides a guideline for the drug-likeness of a molecule based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Predicted Properties: Key ADMET parameters such as human intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition can be estimated.

Conclusion and Future Directions

The theoretical calculations outlined in this guide provide a robust framework for the in-depth characterization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. By systematically applying these computational protocols, researchers can gain valuable insights into the molecule's structural, electronic, and pharmacokinetic properties. This knowledge is instrumental in understanding its potential as a drug candidate and in guiding the synthesis of new derivatives with improved biological activity and a more favorable ADMET profile. Future work could involve molecular docking studies to investigate the binding interactions of this molecule with specific biological targets and quantitative structure-activity relationship (QSAR) studies to build predictive models for a series of related compounds.

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Exploratory

Introduction: The Benzothiophene Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS 588676-90-8) for Drug Discovery Professionals The benzothiophene nucleus is a heterocyclic aromatic compound that has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS 588676-90-8) for Drug Discovery Professionals

The benzothiophene nucleus is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its structural versatility and wide range of pharmacological properties.[1][2] This scaffold is considered a "privileged structure" because it is a recurring motif in molecules that exhibit high affinity for various biological targets. Its derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and kinase-inhibiting agents, with several compounds such as the anti-inflammatory Zileuton and the antifungal Sertaconazole reaching clinical use.[2]

This guide focuses on a specific derivative, 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS: 588676-90-8). While public domain data on this particular molecule is limited, its structural features—a halogenated benzothiophene core with a reactive carboxylic acid handle—make it a highly valuable starting material for the synthesis of compound libraries in drug discovery campaigns. This document will synthesize the available information on this compound and extrapolate its potential based on the well-documented activities of the broader benzothiophene class, providing a technical resource for researchers in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid are summarized below. These properties are essential for designing synthetic transformations, formulating screening assays, and interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 588676-90-8Matrix Scientific[3]
Molecular Formula C₉H₄ClFO₂SMatrix Scientific[3]
Molecular Weight 230.65 g/mol Matrix Scientific[3]
MDL Number MFCD03422297Matrix Scientific[3]
Hazard Statement IrritantMatrix Scientific[3]

Note: Further experimental data such as melting point, solubility, and pKa for this specific compound are not widely published and would require experimental determination.

The Benzothiophene Core: A Locus of Diverse Biological Activity

The true potential of CAS 588676-90-8 is best understood by examining the extensive biological activities reported for its structural relatives. The benzothiophene scaffold serves as an effective pharmacophore for a variety of therapeutic targets.

Antimicrobial and Antitubercular Potential

Benzothiophene derivatives have shown significant promise as antimicrobial agents.[2] Studies have demonstrated that compounds from this class exhibit potent inhibitory activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).[4] The mechanism often involves targeting essential cellular processes.

Specifically, in the context of tuberculosis, derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated as inhibitors of the decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme.[5] DprE1 is a crucial enzyme in the biosynthesis pathway of the mycobacterial cell wall.[5] Its inhibition disrupts the formation of the cell wall, leading to bacterial death, making it a validated target for antimycobacterial drug design.[5]

Anticancer Activity and Pathway Modulation

The benzothiophene core is also prevalent in compounds designed as anticancer agents. Recent research has explored benzo[b]thiophene-3-carboxylic acid derivatives as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth, metastasis, and cell migration.[6] These compounds were shown to inhibit the proliferation and invasion of cancer cells, highlighting the scaffold's utility in oncology research.[6]

Modulation of Nuclear Receptors

Benzothiophene derivatives have been identified as modulators of critical intracellular transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptor-related orphan receptor γt (RORγt).[7][8]

  • PPAR Agonists : Certain derivatives can activate PPARα or PPARγ, which play key roles in regulating glucose and lipid metabolism. This makes them attractive candidates for developing treatments for diabetes, hyperlipidemia, and arteriosclerosis.[8]

  • RORγt Modulators : As a potential drug target for autoimmune diseases and certain cancers, RORγt can be effectively modulated by tetrahydro-benzothiophene derivatives.[7][9]

Hypothesized Mechanism of Action: Inhibition of Bacterial DprE1

Based on the literature for related benzo[b]thiophene-2-carboxylic acid derivatives, a plausible mechanism of action for novel compounds derived from CAS 588676-90-8 is the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. The diagram below illustrates this hypothetical inhibitory action within the mycobacterial cell wall synthesis pathway.

G cluster_pathway Mycobacterial Cell Wall Synthesis PRPP PRPP DPR DPR PRPP->DPR DprE1 / DprE2 Enzymes DPA DPA (Arabinose Donor) DPR->DPA Epimerization (DprE1 Target Step) Arabinogalactan Arabinogalactan (Cell Wall Core) DPA->Arabinogalactan Arabinan Polymerization Inhibitor Benzothiophene Derivative (from CAS 588676-90-8) Inhibitor->Inhibition Inhibition->DPR Inhibition

Caption: Hypothetical inhibition of the DprE1 enzyme by a benzothiophene derivative.

Experimental Protocol: Synthesis of a Benzothiophene Amide Derivative

The carboxylic acid group at the 2-position of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is an ideal handle for synthetic elaboration. A common and fundamentally important reaction is the formation of amides, which allows for the exploration of a vast chemical space. The following is a representative, field-proven protocol for amide coupling.

Objective: To synthesize an N-aryl or N-alkyl amide derivative from 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.
Materials:
  • 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq)

  • Amine (Aryl or Alkyl, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical as coupling reagents like HATU are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

    • Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x).

    • Rationale: The aqueous wash removes residual DMF and unreacted reagents. The bicarbonate solution neutralizes any remaining acidic components. b. Wash the organic layer with brine (1x).
    • Rationale: The brine wash helps to remove any remaining water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Experimental Workflow Diagram

G start Start: Reactants in Flask dissolve 1. Dissolve Acid in DMF start->dissolve add_reagents 2. Add Amine & DIPEA dissolve->add_reagents add_hatu 3. Add HATU (Activator) add_reagents->add_hatu stir 4. Stir at RT (4-12h) add_hatu->stir monitor 5. Monitor by TLC/LC-MS stir->monitor workup 6. Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry 7. Dry (MgSO4) & Concentrate workup->dry purify 8. Column Chromatography dry->purify end End: Pure Amide Product purify->end

Caption: Workflow for the synthesis of a benzothiophene amide derivative.

Commercial Availability

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is available from several fine chemical suppliers, making it an accessible starting point for research and development.

SupplierProduct Number / Link
Matrix Scientific 095318
American Elements Available in their catalog
Hunan Huateng Pharmaceutical Co., Ltd. In product list
ChemWhat Code: 905987

Note: Availability and stock levels should be confirmed directly with the suppliers.

Conclusion

While specific biological data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS 588676-90-8) is not extensively documented in public literature, its identity as a member of the benzothiophene class provides a strong rationale for its use in drug discovery. The benzothiophene scaffold is a well-validated core for developing therapeutics against a range of diseases, including bacterial infections, cancer, and metabolic disorders. The presence of a carboxylic acid functional group offers a versatile point for synthetic modification, enabling the rapid generation of diverse compound libraries. For researchers and drug development professionals, this compound represents a promising and readily accessible starting material for the discovery of novel and potent therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2015). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 20(9), 16656-16677. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(22), 16766-16782. Available at: [Link]

  • Kaur, H., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(38), 24651-24663. Available at: [Link]

  • Özdemir, A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Turkish Journal of Chemistry, 42(6), 1755-1771. Available at: [Link]

  • Ohta, K., et al. (2003). Benzothiophene derivatives and medicinal use thereof. US Patent US20030109570A1.
  • Maji, M., & Dahiya, R. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243-2254. Available at: [Link]

  • Patel, R. V., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Serbian Chemical Society, 77(1), 1-12. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Pagnon, J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 6(47), 31693-31705. Available at: [Link]

  • Kamal, A., & Nimbarte, V. D. (2018). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. In Recent Trends in Synthesis of Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • Wable, A. S., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • Prudence Pharma Chem. (n.d.). Manufacturer of 5-Chlorothiophene-2-Carboxylic Acid in India. Retrieved from [Link]

  • Kumar, K., et al. (2018). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Molecules, 23(11), 2999. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the chemical principles and practical considerations for its synthesis.

Introduction

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted benzothiophene core is a scaffold found in numerous biologically active molecules. The specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 4-position imparts unique electronic and steric properties, making it a valuable building block for targeted drug design. This guide will focus on a logical and efficient synthetic approach, starting from commercially available precursors.

Recommended Synthetic Pathway: A Three-Step Approach

The most strategic and well-documented approach to the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid involves a three-step sequence starting from 2,6-difluorobenzaldehyde. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

The overall synthetic scheme is as follows:

Synthetic_Pathway A 2,6-Difluorobenzaldehyde B Ethyl 4-fluoro-1-benzothiophene-2-carboxylate A->B Step 1: Cyclocondensation Ethyl thioglycolate, Base C Ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate B->C Step 2: Electrophilic Chlorination N-Chlorosuccinimide (NCS) D 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid C->D Step 3: Hydrolysis Base, then Acid

Caption: Proposed synthetic workflow for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Part 1: Synthesis of Ethyl 4-fluoro-1-benzothiophene-2-carboxylate

The initial step involves the construction of the 4-fluorobenzothiophene ring system through a cyclocondensation reaction between 2,6-difluorobenzaldehyde and ethyl thioglycolate.

Causality of Experimental Choices

The selection of 2,6-difluorobenzaldehyde as the starting material is strategic. The fluorine atom at the 2-position is a good leaving group in the subsequent nucleophilic aromatic substitution reaction, facilitating the intramolecular cyclization. The fluorine at the 6-position remains on the aromatic ring, ultimately becoming the 4-fluoro substituent in the final product. Ethyl thioglycolate provides the sulfur atom and the two-carbon unit required to form the thiophene ring, along with the carboxylate ester functionality. A base, such as a tertiary amine or an inorganic carbonate, is necessary to deprotonate the thiol of ethyl thioglycolate, forming the thiolate nucleophile that initiates the reaction cascade.

Experimental Protocol

A general procedure, adapted from the synthesis of similar halogenated benzo[b]thiophene-2-carboxylates, is as follows[1]:

  • To a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add ethyl thioglycolate (1.1-1.2 eq.).

  • Add a base, for example, potassium carbonate (1.1 eq.) or a tertiary amine like triethylamine (3.0 eq.).

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product, ethyl 4-fluoro-1-benzothiophene-2-carboxylate, will often precipitate as a solid and can be collected by filtration.

  • If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
2,6-Difluorobenzaldehyde1.0 eq.Aromatic precursor
Ethyl thioglycolate1.1-1.2 eq.Source of sulfur and C2 unit
Base (e.g., K₂CO₃ or Et₃N)1.1-3.0 eq.Thiol deprotonation
SolventDMF or DMSOAprotic polar solvent
Temperature60-80 °CTo drive the reaction to completion
Reaction TimeTypically 2-12 hoursVaries with specific conditions

Part 2: Synthesis of Ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

The second step is the regioselective chlorination of the electron-rich 3-position of the benzothiophene ring.

Causality of Experimental Choices

The benzothiophene ring system is susceptible to electrophilic substitution, with the 3-position being particularly reactive. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent that is well-suited for this transformation, minimizing the risk of over-chlorination or side reactions. The reaction is typically carried out in a suitable solvent that can facilitate the reaction without participating in it.

Experimental Protocol

A general procedure for the chlorination of benzothiophene derivatives is as follows:

  • Dissolve ethyl 4-fluoro-1-benzothiophene-2-carboxylate (1.0 eq.) in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.

  • Add N-chlorosuccinimide (1.0-1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed with a solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

  • After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate.

  • Purification can be achieved by recrystallization or column chromatography.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
Ethyl 4-fluoro-1-benzothiophene-2-carboxylate1.0 eq.Substrate for chlorination
N-Chlorosuccinimide (NCS)1.0-1.2 eq.Electrophilic chlorine source
SolventAcetic acid or DichloromethaneReaction medium
TemperatureRoom temperature to 55 °CTo control the reaction rate
Reaction TimeTypically 4-6 hoursVaries with specific conditions

Part 3: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Causality of Experimental Choices

Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. A strong base, such as sodium hydroxide or potassium hydroxide, is used to attack the electrophilic carbonyl carbon of the ester. The subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.

Experimental Protocol

A general procedure for the hydrolysis of benzothiophene-2-carboxylates is as follows[1]:

  • Dissolve ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

  • Remove the organic solvent (ethanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a strong acid, such as hydrochloric acid, until the product precipitates.

  • Collect the solid 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid by filtration, wash with water, and dry.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
Ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate1.0 eq.Ester to be hydrolyzed
Base (e.g., NaOH)2.0-3.0 eq.Hydrolysis reagent
SolventEthanol/WaterTo dissolve reactants
Acid (e.g., HCl)To pH ~2-3Protonation of carboxylate
TemperatureRoom temperature to refluxTo facilitate hydrolysis
Reaction TimeTypically 2-12 hoursVaries with specific conditions

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations and intermediates in the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Detailed_Synthetic_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 2,6-Difluorobenzaldehyde C Ethyl 4-fluoro-1-benzothiophene-2-carboxylate A->C Base (e.g., K₂CO₃) DMF, 60-80 °C B Ethyl thioglycolate B->C Base (e.g., K₂CO₃) DMF, 60-80 °C E Ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate C->E Acetic Acid RT to 55 °C D N-Chlorosuccinimide (NCS) D->E Acetic Acid RT to 55 °C G HCl (aq) E->G Saponification F NaOH, H₂O/EtOH F->G Saponification H 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid G->H Acidification

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid and its subsequent derivatization. The benzothiophene scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid and its subsequent derivatization. The benzothiophene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide details a robust synthetic pathway, explains the chemical principles behind each step, and provides detailed, field-tested protocols suitable for researchers in organic synthesis and drug development. Methodologies for in-process monitoring and characterization of intermediates and final products are also discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic system consisting of a benzene ring fused to a thiophene ring, is a cornerstone heterocyclic motif in medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a key component in numerous clinically approved drugs and investigational agents. Derivatives of benzothiophene have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-diabetic, and CNS-modulating properties.[3][4][5]

The specific scaffold, 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, serves as a highly versatile building block. The substituents on this core are strategically placed:

  • Carboxylic Acid (C2): Provides a reactive handle for the synthesis of a diverse library of derivatives, such as amides, esters, and hydrazones, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Chloro Group (C3): Modulates the electronic properties of the ring system and can serve as a metabolic blocking group or a key interaction point with biological targets.

  • Fluoro Group (C4): Often introduced to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby improving the overall drug-like properties of the molecule.

This guide outlines a logical and efficient synthetic route to this key intermediate and its subsequent conversion into valuable derivatives for screening and lead optimization.

Overall Synthetic Strategy

The proposed synthesis is a multi-step process designed for efficiency and scalability, commencing from a commercially available starting material. The overall workflow involves the formation of a key thiophenol intermediate, followed by a robust cyclization to construct the benzothiophene core, and subsequent functionalization.

G A 2-Fluoro-6-nitroaniline B 2-Fluoro-6-mercaptoaniline A->B Diazotization & Xanthate Reaction C S-(2-Amino-3-fluorophenyl) ethanethioate B->C S-Acetylation D Ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate C->D Cyclization & Chlorination E 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid D->E F Carboxylic Acid Derivatives (Amides, Esters, etc.) E->F Amide/Ester Coupling G cluster_mech Key Cyclization Mechanism start 2-Amino-3-fluorothiophenol step1 Reaction with ethyl 2-chloroacetoacetate start->step1 intermediate Thioether Intermediate step1->intermediate step2 Intramolecular Cyclization (PPA) intermediate->step2 cyclized Cyclized Dihydro-intermediate step2->cyclized step3 Aromatization & Chlorination (SO2Cl2) cyclized->step3 product Ethyl 3-chloro-4-fluoro- 1-benzothiophene-2-carboxylate step3->product G Acid Core Carboxylic Acid Amide Target Amide Derivative Acid->Amide Amine R-NH2 (Primary/Secondary Amine) Amine->Amide Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Amide Base Base (e.g., DIPEA) Base->Amide Solvent Solvent (e.g., DMF, DCM) Solvent->Amide

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene-2-Carboxylic Acids

Introduction: The Significance of Benzothiophene-2-Carboxylic Acids in Modern Drug Discovery Benzothiophene-2-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. This heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzothiophene-2-Carboxylic Acids in Modern Drug Discovery

Benzothiophene-2-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a core component of numerous pharmacologically active molecules, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their value is further underscored by their role as versatile building blocks for the synthesis of more complex molecular architectures. The development of efficient and robust synthetic routes to access these compounds is therefore of paramount importance to researchers in both academic and industrial settings.

This document provides a comprehensive guide to the palladium-catalyzed synthesis of benzothiophene-2-carboxylic acids. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Synthetic Strategy: A Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization Approach

The most elegant and efficient method for constructing the benzothiophene-2-carboxylic acid core involves a palladium-catalyzed tandem reaction sequence. This one-pot procedure combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization. The overall transformation unites a 2-halothiophenol with an ester of propiolic acid, followed by hydrolysis to yield the target carboxylic acid.

This strategy is predicated on the following key steps:

  • Sonogashira Cross-Coupling: A palladium(0) catalyst, in concert with a copper(I) co-catalyst, facilitates the coupling of a 2-halothiophenol with an alkyne (in this case, an ester of propiolic acid). This step forms a crucial carbon-carbon bond.

  • Intramolecular Cyclization: The resulting 2-(alkynyl)thiophenol intermediate undergoes a nucleophilic attack of the sulfur atom onto the alkyne, a process also catalyzed by the palladium complex, to form the benzothiophene ring.

  • Saponification: The ester functionality at the 2-position is hydrolyzed under basic conditions to afford the final benzothiophene-2-carboxylic acid.

This tandem approach is highly attractive due to its atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials in a single synthetic operation.

Visualizing the Workflow: A Step-by-Step Overview

G cluster_0 PART 1: Tandem Sonogashira Coupling & Cyclization cluster_1 PART 2: Saponification Start 2-Iodothiophenol + Ethyl Propiolate ReactionVessel One-Pot Reaction: - Pd(PPh3)2Cl2 (cat.) - CuI (cat.) - Et3N (base) - Toluene (solvent) Start->ReactionVessel Intermediate Formation of 2-(Alkynyl)thiophenol Intermediate ReactionVessel->Intermediate Sonogashira Coupling Cyclization Intramolecular Thiol-Yne Cyclization Intermediate->Cyclization EsterProduct Ethyl Benzothiophene-2-carboxylate Cyclization->EsterProduct Hydrolysis Base-Mediated Hydrolysis: - NaOH - EtOH/H2O EsterProduct->Hydrolysis Acidification Acidic Work-up: - HCl Hydrolysis->Acidification FinalProduct Benzothiophene-2-carboxylic Acid Acidification->FinalProduct

Caption: Workflow for the synthesis of benzothiophene-2-carboxylic acid.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The palladium-catalyzed synthesis of benzothiophene-2-carboxylic acids proceeds through two interconnected catalytic cycles.

The Sonogashira Coupling Cycle

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[2] The catalytic cycle, co-catalyzed by palladium and copper, can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halothiophenol, forming a Pd(II) intermediate.

  • Transmetalation: Concurrently, the terminal alkyne (propiolate ester) reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the thiophenyl and alkynyl ligands, undergoes reductive elimination to form the C-C bond of the 2-(alkynyl)thiophenol intermediate and regenerate the active Pd(0) catalyst.

The Intramolecular Cyclization Pathway

Once the 2-(alkynyl)thiophenol intermediate is formed, it undergoes a palladium-catalyzed intramolecular cyclization. This process is believed to proceed via an endo-dig cyclization, where the sulfur atom attacks the internal carbon of the alkyne. The palladium catalyst activates the alkyne towards nucleophilic attack by the thiol group.

Visualizing the Catalytic Cycles

G cluster_sonogashira Sonogashira Coupling Cycle cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_aryl->pd2_alkynyl Transmetalation (from Cu-C≡CR) product_inter Ar-C≡CR pd2_alkynyl->product_inter product_inter->pd0 Reductive Elimination intermediate 2-(Alkynyl)thiophenol activated_alkyne Pd-Activated Alkyne intermediate->activated_alkyne Coordination to Pd(II) cyclized_intermediate Cyclized Pd Intermediate activated_alkyne->cyclized_intermediate Intramolecular Nucleophilic Attack benzothiophene Benzothiophene Product cyclized_intermediate->benzothiophene Protonolysis/ Reductive Elimination

Caption: Simplified catalytic cycles for the synthesis of benzothiophenes.

Detailed Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: One-Pot Synthesis of Ethyl Benzothiophene-2-carboxylate

This protocol is adapted from a reliable method for the synthesis of 2-substituted benzo[b]thiophenes.

Materials:

  • 2-Iodothiophenol

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv), toluene (5 mL), and triethylamine (3.0 mmol, 3.0 equiv).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl propiolate (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl benzothiophene-2-carboxylate.

Protocol 2: Saponification to Benzothiophene-2-carboxylic Acid

Materials:

  • Ethyl benzothiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve ethyl benzothiophene-2-carboxylate (1.0 mmol, 1.0 equiv) in a mixture of ethanol (5 mL) and water (2 mL).

  • Add sodium hydroxide (2.0 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure benzothiophene-2-carboxylic acid.[3]

Data Summary and Optimization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various substituted benzothiophene-2-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids.

Entry2-HalothiophenolAlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodothiophenolEthyl propiolatePd(PPh₃)₂Cl₂ (2)Et₃NToluene801285-95
22-BromothiophenolEthyl propiolatePd(PPh₃)₄ (3)K₂CO₃DMF1001870-80
32-Iodo-4-methylthiophenolMethyl propiolatePdCl₂(dppf) (2)DBUAcetonitrile801088-92
44-Chloro-2-iodothiophenolEthyl propiolatePd(OAc)₂ (2) / PPh₃ (4)Et₃NToluene901480-90

Troubleshooting and Field-Proven Insights

  • Low Yields in Sonogashira Coupling:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a pre-catalyst that is activated in situ. The choice of ligand can also be critical; for less reactive substrates, more electron-rich and bulky phosphine ligands like XPhos or SPhos may be beneficial.

    • Incomplete Reaction: If the reaction stalls, a small additional charge of the palladium catalyst can sometimes drive it to completion. Ensure the reaction is strictly under an inert atmosphere, as oxygen can deactivate the catalyst.

  • Formation of Side Products:

    • Homocoupling of the Alkyne (Glaser Coupling): This is often promoted by the copper co-catalyst. Running the reaction under copper-free conditions, although potentially slower, can mitigate this issue. Alternatively, using a minimal amount of the copper catalyst can help.

    • Dimerization of the Thiophenol: This can occur if the reaction temperature is too high or if the reaction is run for an extended period.

  • Poor Reproducibility:

    • Solvent and Reagent Quality: Use anhydrous solvents and high-purity reagents. Triethylamine should be distilled before use to remove any water or other impurities.

    • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the catalytic system.

Conclusion

The palladium-catalyzed tandem Sonogashira coupling and cyclization reaction is a powerful and versatile method for the synthesis of benzothiophene-2-carboxylic acids. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this document serve as a robust starting point for the successful implementation of this synthetic strategy in a research and development setting.

References

  • Attimarad, M., Mohan, S., & Murthyl, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • Bartoli, G., et al. (2021). Multicomponent Synthesis of Benzothiophen-2-acetic Esters by a Palladium Iodide Catalyzed S-cyclization – Alkoxycarbonylation Sequence. Advanced Synthesis & Catalysis, 363(21), 4612-4620. [Link]

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(11), 6523-6526. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Flynn, B. L., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]

  • Gao, K., & Yoshikai, N. (2014). Developments in the Construction of Benzo[b]Thiophenes from 2-Alkynylthioanisoles by Electrophilic and Radical Cyclization Reactions. European Journal of Organic Chemistry, 2014(21), 4467-4476. [Link]

  • Larock, R. C. (1999). Palladium-catalyzed annulation. Pure and Applied Chemistry, 71(8), 1435-1442. [Link]

  • Lévêque, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Török, B. (2017). Microwave-assisted organic synthesis: a practical approach. John Wiley & Sons.
  • Rossi, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 393-403. [Link]

  • Yamamoto, Y., et al. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 13(23), 6931-6936. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]

Sources

Method

Application Notes and Protocols for Cyclization Reactions to Form the Benzothiophene Core

For Researchers, Scientists, and Drug Development Professionals Introduction The benzothiophene scaffold is a privileged heterocyclic motif found in a plethora of biologically active molecules and functional organic mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif found in a plethora of biologically active molecules and functional organic materials. Its presence in pharmaceuticals such as the osteoporosis drug Raloxifene, the antidepressant Sertaconazole, and the antipsychotic agent Zotepine underscores its significance in medicinal chemistry. Furthermore, the unique electronic properties of the benzothiophene ring system have led to its incorporation into organic semiconductors, dyes, and other advanced materials.[1] The development of efficient and versatile synthetic methods to construct this important core structure is therefore a subject of intense research. This guide provides an in-depth overview of key cyclization strategies for the synthesis of the benzothiophene core, with a focus on both classical and modern transition-metal-catalyzed approaches, complete with detailed protocols and mechanistic insights.

Classical Approaches: Fiesselmann-Type Syntheses

The Fiesselmann thiophene synthesis, historically significant for the formation of thiophenes, has been adapted for the synthesis of benzothiophene derivatives.[2][3] This approach typically involves the reaction of a substituted thioglycolic acid derivative with an appropriate precursor containing a masked or activated carbonyl group, leading to the construction of the thiophene ring fused to a benzene ring.

Mechanistic Rationale

The core principle of the Fiesselmann synthesis involves the nucleophilic attack of a sulfur-containing species on a suitably activated carbon framework, followed by an intramolecular condensation to form the thiophene ring.[2][4] In the context of benzothiophene synthesis, this often translates to the reaction of a thiophenol derivative with a molecule containing a masked dicarbonyl functionality or an equivalent thereof.

Representative Protocol: Modified Fiesselmann Synthesis for 3-Hydroxybenzothiophenes

This protocol describes a variation of the Fiesselmann synthesis for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further modified to yield the core benzothiophene structure.[2]

Materials:

  • α,β-acetylenic ester

  • Thioglycolic acid ester

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (10%)

Procedure:

  • Dissolve the α,β-acetylenic ester (1.0 eq) and the thioglycolic acid ester (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in absolute ethanol to the reaction mixture at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with 10% hydrochloric acid to a pH of 2-3, leading to the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-hydroxybenzothiophene derivative.

Advantages and Limitations: This method is advantageous for its use of readily available starting materials and its straightforward procedure. However, the substrate scope can be limited, and the reaction conditions may not be suitable for sensitive functional groups.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. Palladium, copper, and gold catalysts have been extensively employed to facilitate a variety of cyclization reactions, offering high efficiency, functional group tolerance, and regioselectivity.[5][6][7]

Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes

A powerful method for the synthesis of 2,3-disubstituted benzothiophenes involves the palladium-catalyzed annulation of aryl sulfides with internal alkynes.[8][9] This reaction represents a sulfur-analogue of the well-known Larock indole synthesis.

Mechanistic Pathway

The catalytic cycle is believed to involve the oxidative addition of the aryl sulfide C-S bond to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to afford the benzothiophene product and regenerate the active catalyst.

Palladium_Catalyzed_Annulation A Aryl Sulfide + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-SR B->C E Alkyne Insertion C->E D Alkyne D->E F Palladacycle Intermediate E->F G Reductive Elimination F->G H Benzothiophene G->H I Pd(0) G->I I->B Catalyst Regeneration

Caption: Palladium-catalyzed annulation of aryl sulfides with alkynes.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Diphenylbenzothiophene[9]

Materials:

  • Thioanisole (1.0 eq)

  • Diphenylacetylene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • Triphenylphosphine (PPh3, 10 mol%)

  • Cesium carbonate (Cs2CO3, 2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by thioanisole (1.0 eq) and diphenylacetylene (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-diphenylbenzothiophene.

Copper-Catalyzed Cyclization Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzothiophenes.[10][11] These methods often involve an initial Ullmann-type C-S bond formation followed by an intramolecular cyclization.

Mechanistic Considerations

The reaction typically proceeds through a copper(I)-catalyzed coupling of a sulfur source with an ortho-haloaryl precursor, followed by a subsequent intramolecular cyclization step, which can be a Wittig-type reaction or another condensation reaction.[11]

Protocol: Copper-Catalyzed Synthesis from (2-Iodobenzyl)triphenylphosphonium Bromide and a Thiocarboxylic Acid[10][11]

Materials:

  • (2-Iodobenzyl)triphenylphosphonium bromide (1.0 eq)

  • Thiocarboxylic acid (1.2 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Tripropylamine (n-Pr3N, 3.0 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

  • Add (2-iodobenzyl)triphenylphosphonium bromide (1.0 eq), the thiocarboxylic acid (1.2 eq), and anhydrous toluene.

  • Add tripropylamine (3.0 eq) to the mixture.

  • Seal the tube and heat the reaction at 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired benzothiophene.

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts have emerged as powerful tools for the electrophilic activation of alkynes, enabling a variety of cyclization reactions.[12][13] The synthesis of benzothiophenes via gold-catalyzed cyclization of 2-alkynyl thioanisoles is a particularly efficient method.[13]

Mechanistic Outline

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The tethered sulfur atom then acts as a nucleophile, attacking the activated alkyne in a 5-endo-dig or 6-exo-dig manner, followed by protodeauration to yield the benzothiophene product.

Gold_Catalyzed_Cyclization A 2-Alkynyl Thioanisole + Au(I) B π-Coordination A->B C Activated Alkyne-Au Complex B->C D Intramolecular Nucleophilic Attack C->D E Vinyl-Au Intermediate D->E F Protodeauration E->F G Benzothiophene F->G H Au(I) F->H Catalyst Regeneration H->B

Caption: Gold-catalyzed cyclization of 2-alkynyl thioanisoles.

Protocol: Gold(I)-Catalyzed Synthesis of 2-Substituted Benzothiophenes[13]

Materials:

  • 2-Alkynyl thioanisole (1.0 eq)

  • [IPrAu(OH)] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%)

  • Trifluoroacetic acid (TFA, 4 mol%)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of the 2-alkynyl thioanisole (1.0 eq) in anhydrous DCM, add [IPrAu(OH)] (2 mol%) and TFA (4 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-substituted benzothiophene.

Domino and Cascade Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and atom-economical approach to complex molecules.[14][15][16] Several domino strategies have been developed for the synthesis of functionalized benzothiophenes.[14][15]

Protocol: Domino Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes[15][16]

This protocol describes an efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which are versatile building blocks for further elaboration.[14][15]

Materials:

  • Substituted 2-mercaptobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of the 2-mercaptobenzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-amino-2-formyl-functionalized benzothiophene.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[17][18][19][20] The synthesis of benzothiophenes can be significantly accelerated using microwave-assisted protocols.[17][18]

Protocol: Microwave-Assisted Synthesis of 3-Aminobenzothiophenes[18][19]

Materials:

  • 2-Halobenzonitrile (1.0 eq)

  • Methyl thioglycolate (1.2 eq)

  • Triethylamine (Et3N, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe vial, combine the 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 15-35 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-aminobenzothiophene.

Electrophilic Cyclization Strategies

The electrophilic cyclization of 2-alkynylthioanisoles provides a direct route to 3-functionalized benzothiophenes.[21][22][23][24][25] This method relies on the use of an electrophilic reagent to initiate the cyclization cascade.

Protocol: Electrophilic Cyclization using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate[26][27]

Materials:

  • o-Alkynyl thioanisole (1.0 eq)

  • Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the o-alkynyl thioanisole (1.0 eq) in anhydrous DCM.

  • Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the 2,3-disubstituted benzothiophene.

Summary and Outlook

The synthesis of the benzothiophene core has evolved from classical methods to highly sophisticated transition-metal-catalyzed and domino reactions. The choice of synthetic route depends on the desired substitution pattern, functional group tolerance, and scalability.

MethodCatalyst/ReagentKey Features
Fiesselmann-Type BaseClassical method, good for specific substitution patterns.
Palladium-Catalyzed Annulation Pd(OAc)2, PPh3High efficiency for 2,3-disubstituted benzothiophenes.[8][9]
Copper-Catalyzed Cyclization CuI, LigandCost-effective, good for various substitution patterns.[10][11]
Gold-Catalyzed Cyclization Au(I) complexMild conditions, excellent for 2-substituted benzothiophenes.[13]
Domino Reactions Base or Metal CatalystHigh atom economy and efficiency.[14][15]
Microwave-Assisted Synthesis Microwave IrradiationRapid reaction times, often improved yields.[17][18]
Electrophilic Cyclization Electrophilic Sulfur ReagentDirect route to 3-functionalized benzothiophenes.[24][25]

Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the development of enantioselective methods for the synthesis of chiral benzothiophenes, and the application of these methods in the synthesis of complex natural products and novel functional materials.

References

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  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. [Link]

  • 1fiesselmann Thiophene Synthesis. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(1), 181-192. [Link]

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Application

Application Notes &amp; Protocols: The Utility of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid in Modern Medicinal Chemistry

Abstract The benzothiophene scaffold is a cornerstone in heterocyclic chemistry and a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiophene scaffold is a cornerstone in heterocyclic chemistry and a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth exploration of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a versatile building block for the development of novel therapeutics. We will delve into its applications across various disease areas, provide detailed synthetic and analytical protocols, and explain the mechanistic rationale behind its use, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical scaffold.

The Benzothiophene Scaffold: A Chemist's Gateway to Biological Targets

Benzothiophene and its derivatives are prominent in medicinal chemistry due to their structural resemblance to endogenous molecules like tryptophan, which allows them to interact with a wide array of biological targets. The carboxylic acid moiety at the 2-position is particularly significant. At physiological pH, the carboxylate anion can form strong ionic bonds and hydrogen bonds with key residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets, making it a critical pharmacophoric feature for many inhibitors.[1][2]

The specific substitution pattern of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid offers distinct advantages:

  • 3-Chloro Group: This group can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving membrane permeability.

  • 4-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the compound's half-life. It can also alter the acidity (pKa) of the carboxylic acid and modulate binding interactions.[3]

  • 1-Benzothiophene Core: Provides a rigid, planar structure that serves as an excellent scaffold for orienting substituents into optimal positions for target engagement.

These features make this scaffold a powerful starting point for developing inhibitors for various enzyme families and modulators for signaling pathways.

Therapeutic Applications & Target-Specific Insights

Derivatives of the benzothiophene-2-carboxylic acid core have demonstrated significant potential across multiple therapeutic domains. The core structure serves as a foundation for building potent and selective inhibitors.

Metabolic Disorders: Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Elevated levels of branched-chain amino acids (BCAAs) are implicated in metabolic diseases such as Maple Syrup Urine Disease (MSUD) and insulin resistance. The activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which catabolizes BCAAs, is negatively regulated by BCKDK-mediated phosphorylation. Therefore, inhibiting BCKDK is a promising strategy to increase BCKDC activity and lower BCAA levels.[4][5]

Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BCKDK.[5] For instance, the compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) binds to an allosteric site on BCKDK, triggering conformational changes that lead to the dissociation of the kinase from the BCKDC and its subsequent degradation. This results in sustained dephosphorylation and activation of the BCKDC.[5] While not the exact molecule of focus, the closely related analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), also shows significant activity, highlighting the potential of the 3-chloro-4-fluoro isomer in this therapeutic area.

Oncology: Inhibition of the RhoA/ROCK Pathway

The Rho family of GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are often overactive in cancer, promoting tumor growth, invasion, and metastasis. The RhoA/ROCK signaling pathway is therefore a critical target for developing anti-cancer agents.[6][7]

Recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of this pathway.[6][7] Although the primary scaffold is the 3-carboxylic acid isomer, this research underscores the utility of the benzothiophene core in targeting RhoA. The development of 2-carboxylic acid derivatives targeting this pathway is a logical and promising area for exploration. The carboxamide derivatives, in particular, have shown enhanced anti-proliferative activity, suggesting that the 2-carboxylic acid of our title compound is an ideal handle for derivatization.[7]

Infectious Diseases: Antimicrobial and Antimalarial Agents

The benzothiophene scaffold is a versatile platform for developing novel anti-infectives.

  • Antimalarial Activity: Benzothiophene carboxamide derivatives have been reported as potent, slow-binding inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a crucial enzyme in the parasite's fatty acid synthesis pathway.[8] The inhibitors demonstrate competitive kinetics with the cofactor (NADH) and uncompetitive kinetics with the substrate, indicating a complex and effective inhibitory mechanism.[8] The 2-carboxylic acid of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is the perfect precursor for synthesizing such carboxamides.

  • Antibacterial Activity: In the face of rising antimicrobial resistance, novel scaffolds are urgently needed. Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have been synthesized and shown to be effective against multidrug-resistant Staphylococcus aureus (MRSA).[9] For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both reference and clinically isolated resistant S. aureus strains.[9] The 6-chloro substitution in this active compound suggests that other halogenated patterns, such as the 3-chloro-4-fluoro pattern, are highly promising for this application.

Summary of Biological Activity for Related Compounds

The following table summarizes the inhibitory activities of representative benzothiophene-2-carboxylic acid derivatives from the literature, demonstrating the scaffold's potential.

Compound Class/ExampleTarget/OrganismActivity MetricValueReference
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BCKDK)IC₅₀3.19 µM[4][5]
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamidePlasmodium falciparum enoyl-ACP reductase (PfENR)IC₅₀115 nM[8]
(E)-6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)MIC4 µg/mL[9]

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and biological evaluation of derivatives of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Protocol: Synthesis of Benzothiophene-2-Carboxylic Acid Derivatives

This protocol outlines a general, robust method for synthesizing substituted benzothiophene-2-carboxylic acids, which can be adapted for the specific 3-chloro-4-fluoro target. The overall workflow involves the construction of the benzothiophene ring system followed by functional group manipulation.

Workflow for Synthesis of Benzothiophene Derivatives

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Functionalization start Substituted Thiophenol intermediate1 S-Alkylated Intermediate start->intermediate1 Base (e.g., K₂CO₃) reagent1 α-Haloacetate (e.g., Ethyl bromoacetate) reagent1->intermediate1 cyclization Cyclization (e.g., PPA, H₂SO₄) intermediate1->cyclization product1 Benzothiophene Ester cyclization->product1 hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) product1->hydrolysis cluster_1 cluster_1 product2 Benzothiophene-2-Carboxylic Acid hydrolysis->product2 derivatization Amide Coupling (e.g., HATU, Amine) product2->derivatization final_product Bioactive Amide Derivative derivatization->final_product

Caption: General synthetic workflow for benzothiophene-2-carboxamides.

Step-by-Step Methodology:

  • S-Alkylation of Thiophenol Precursor:

    • Rationale: This step forms the crucial C-S bond that will become part of the thiophene ring.

    • To a stirred solution of the appropriately substituted thiophenol (e.g., 2-fluoro-3-mercaptophenol, 1.0 eq) in a polar aprotic solvent like acetone or DMF, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add an α-haloacetate, such as ethyl bromoacetate (1.1 eq), dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting thiophenol is consumed (typically 2-4 hours).

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • Rationale: This acid-catalyzed cyclization forms the fused benzothiophene ring system.

    • Add the crude S-alkylated intermediate from the previous step to a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

    • Heat the mixture to 80-100 °C for 1-3 hours. The reaction is often accompanied by a color change.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. This yields the benzothiophene ester.

  • Ester Hydrolysis to Carboxylic Acid:

    • Rationale: This step unmasks the key carboxylic acid functional group, providing the final acid or a precursor for further derivatization.[10]

    • Suspend the benzothiophene ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux until TLC analysis shows complete consumption of the ester (typically 2-6 hours).

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N HCl.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the target 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (assuming appropriate starting materials and potential chlorination steps).

  • Amide Coupling (Derivatization Example):

    • Rationale: Conversion to amides is a common strategy to improve cell permeability and explore new binding interactions, as seen in the antimalarial and anticancer applications.[7][8]

    • Dissolve the benzothiophene-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel chromatography to obtain the final amide.

Protocol: In Vitro Kinase Inhibition Assay (Example: BCKDK)

This protocol describes a representative luminescence-based assay to determine the IC₅₀ of a test compound against a kinase like BCKDK.

Workflow for In Vitro Kinase Assay

A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Test Compound (Serial Dilution) A->B C Add Kinase and Substrate B->C D Initiate Reaction (Add ATP) C->D E Incubate at RT D->E F Stop Reaction & Detect ATP (Add Kinase-Glo® Reagent) E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) G->H

Caption: Standard workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Test Compound: Prepare a 10 mM stock solution of the 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid derivative in 100% DMSO. Create a serial dilution series in DMSO.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Kₘ for the specific kinase.

    • Kinase & Substrate: Dilute the recombinant BCKDK enzyme and its corresponding substrate (e.g., a peptide mimic of BCKDC) in the assay buffer to the desired concentrations.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (for positive and negative controls) into the wells of a white, opaque 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent). This reagent lyses the cells (if applicable) and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ATP consumed is inversely proportional to the kinase activity. A higher luminescent signal indicates greater inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanistic Visualization

Understanding how these compounds function at a molecular level is key to rational drug design. The following diagram illustrates the inhibitory effect of benzothiophene derivatives on a critical oncogenic signaling pathway.

Inhibition of the RhoA/ROCK Signaling Pathway

LPA Upstream Signal (e.g., LPA) RhoGEF RhoGEF LPA->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates pMLC p-MLC ROCK->pMLC Phosphorylates MLC MLC StressFibers Stress Fiber Formation & Cell Invasion pMLC->StressFibers Inhibitor Benzothiophene Derivative Inhibitor->RhoA_GTP Inhibits

Caption: Benzothiophene derivatives can inhibit the RhoA/ROCK pathway.[6][7]

Conclusion

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its unique combination of a rigid core, a key binding element in the carboxylic acid, and strategically placed halogens provides a robust starting point for developing potent and selective modulators of various biological targets. The applications detailed herein—from metabolic disorders to oncology and infectious diseases—demonstrate the broad therapeutic potential of this chemical class. The provided protocols offer a practical foundation for researchers to synthesize, derivatize, and evaluate these compounds, facilitating the discovery of next-generation therapeutics.

References

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., Dork, K., Wallace, A. L., Morlock, L. K., Lee, B. H., Hutson, S. M., Strom, S. C., Williams, N. S., Tambar, U. K., Wynn, R. M., & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. [Link][4]

  • Tso, S. C., Gui, W. J., Wu, C. Y., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link][5]

  • Banerjee, T., Sharma, S. K., Kapoor, N., Dwivedi, V., Surolia, N., & Surolia, A. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. IUBMB Life. [Link][8]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2021). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules. [Link]

  • Zadykowicz, B., et al. (2022). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Journal of Molecular Structure. [Link][3]

  • Patel, H. R., et al. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link][10]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link][7]

  • Gueddou, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. [Link][9]

  • Gueddou, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link][1]

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Method

Application Notes and Protocols for Investigating the Biological Activity of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid Amides

Introduction: The Therapeutic Potential of Benzothiophene Scaffolds The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzothiophene Scaffolds

The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The structural versatility of the benzothiophene ring system allows for the strategic placement of various functional groups, enabling fine-tuning of biological activity and pharmacokinetic properties.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of the biological activity of a specific class of these compounds: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid amides.

While direct biological data for this specific substituted pattern is emerging, the known activities of structurally related benzothiophene amides suggest a strong potential for these compounds as novel therapeutic agents, particularly in oncology.[3][4][5] Reports indicate that benzothiophene derivatives can act as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as RhoA/ROCK, Focal Adhesion Kinase (FAK), and Aurora A kinase.[3][6][7] Furthermore, some benzothiophene analogs have been shown to interfere with microtubule dynamics, a clinically validated anticancer mechanism.[8]

These application notes are designed to provide a comprehensive framework for the initial screening and mechanistic evaluation of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid amides. The protocols herein are based on established methodologies for the in vitro testing of novel anticancer agents and are supported by authoritative references to ensure scientific rigor.[9][10]

Proposed Mechanism of Action and Screening Strategy

Based on the current body of literature for related compounds, it is hypothesized that 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid amides may exert their biological effects through one or more of the following mechanisms:

  • Kinase Inhibition: The benzothiophene scaffold can serve as a hinge-binding motif for the ATP-binding pocket of various kinases.[6][11]

  • Disruption of Microtubule Polymerization: Similar to other small molecule inhibitors, these compounds may bind to tubulin, leading to cell cycle arrest and apoptosis.[8]

  • Induction of Apoptosis: Inhibition of key survival pathways or disruption of cellular processes is expected to culminate in programmed cell death.[4]

To investigate these possibilities, a tiered screening approach is recommended, starting with broad cytotoxicity screening followed by more specific mechanistic assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Assay (MTT/CellTiter-Glo) Cytotoxicity Assay (MTT/CellTiter-Glo) Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity Assay (MTT/CellTiter-Glo)->Kinase Inhibition Assays If cytotoxic Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT/CellTiter-Glo)->Cell Cycle Analysis If cytotoxic Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays If cell cycle arrest observed Microtubule Polymerization Assay Microtubule Polymerization Assay Cell Cycle Analysis->Microtubule Polymerization Assay If G2/M arrest observed G AcidChloride 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride Product 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid amide AcidChloride->Product Amine, Base (TEA), DCM Amine R1R2NH Amine->Product G cluster_0 Kinase Activity Kinase Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Substrate Substrate Substrate->PhosphorylatedSubstrate ATP ATP ADP ADP ATP->ADP BZT-Amide BZT-Amide Inhibitor BZT-Amide->Kinase Inhibits

Sources

Application

Application Notes and Protocols: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid as a Versatile Precursor for Advanced Functional Materials

Introduction: Unlocking the Potential of a Halogenated Benzothiophene Building Block In the relentless pursuit of novel materials with tailored electronic and photophysical properties, the benzothiophene scaffold has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Halogenated Benzothiophene Building Block

In the relentless pursuit of novel materials with tailored electronic and photophysical properties, the benzothiophene scaffold has emerged as a privileged heterocyclic motif. Its inherent planarity, thermal stability, and rich electron density make it a cornerstone in the design of high-performance organic semiconductors.[1][2] This guide focuses on a specific, yet underexplored, derivative: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid . The strategic placement of chloro and fluoro substituents on the benzothiophene core, coupled with the versatile carboxylic acid functionality, presents a unique opportunity for the rational design of next-generation materials for applications in organic electronics.

The electron-withdrawing nature of the halogen atoms can significantly modulate the frontier molecular orbital energy levels (HOMO/LUMO) of derived materials, a critical parameter for tuning charge injection/extraction barriers and open-circuit voltage in organic electronic devices.[3] Furthermore, the carboxylic acid group serves as a versatile chemical handle for a myriad of transformations, including esterification, amidation, and participation in cross-coupling reactions, enabling the synthesis of a diverse library of small molecules and polymers.

These application notes will provide researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid in materials science. We will delve into detailed synthetic protocols for its derivatization into functional polymers and provide standardized methods for their characterization and evaluation in electronic devices.

Potential Applications in Materials Science

While direct applications of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid in materials science are not yet extensively documented, its structural features strongly suggest its utility as a precursor for several classes of advanced materials.

Organic Field-Effect Transistors (OFETs)

The rigid benzothiophene core is an excellent building block for organic semiconductors used in OFETs.[4][5] By incorporating 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid into a polymer backbone, it is possible to create materials with favorable charge transport characteristics. The halogen substituents can promote intermolecular interactions, potentially leading to improved solid-state packing and higher charge carrier mobility.

Organic Photovoltaics (OPVs)

In the design of donor-acceptor bulk heterojunction solar cells, the electronic properties of the donor polymer are paramount. The electron-withdrawing halogens on the benzothiophene unit can lower the HOMO energy level of the resulting polymer, which is often correlated with a higher open-circuit voltage (Voc) of the OPV device.[6]

Organic Light-Emitting Diodes (OLEDs)

Benzothiophene derivatives have been utilized in the development of materials for various layers within an OLED stack, including the emissive layer and charge transport layers.[2] The high thermal stability of the benzothiophene moiety is particularly advantageous for ensuring the longevity of OLED devices.[4]

Synthetic Protocols and Methodologies

The following protocols outline the synthesis of a hypothetical donor-acceptor copolymer for OPV applications, starting from 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This serves as a representative workflow that can be adapted for the synthesis of other functional materials.

Workflow for Polymer Synthesis

G A 3-Chloro-4-fluoro-1-benzothiophene- 2-carboxylic acid B Esterification with long-chain alcohol A->B C Ester-functionalized benzothiophene monomer B->C D Stille or Suzuki Cross-Coupling Polymerization C->D E Donor-Acceptor Copolymer D->E F Co-monomer (e.g., distannyl or diboronic ester of an acceptor unit) F->D G A ITO-coated glass substrate cleaning B Deposition of Hole Transport Layer (e.g., PEDOT:PSS) A->B C Spin-coating of Polymer:Acceptor blend (Active Layer) B->C D Deposition of Electron Transport Layer (optional) C->D E Thermal evaporation of metal cathode (e.g., Ca/Al) D->E F Device Encapsulation E->F

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Benzothiophene Amides

Topic: Reaction of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with amines Audience: Researchers, scientists, and drug development professionals. Introduction: The Benzothiophene Scaffold in Modern Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural resemblance to endogenous molecules like tryptophan has made it a valuable building block for designing agents that can interact with various biological targets. Consequently, benzo[b]thiophene derivatives have been developed as anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic agents.[3][4] The strategic derivatization of the benzothiophene core is a key approach in the quest for novel therapeutics with enhanced potency and selectivity.

Amines are fundamental components in a vast number of pharmaceuticals, influencing their solubility, bioavailability, and target-binding interactions.[5][6] The formation of an amide bond between a carboxylic acid-bearing scaffold and an amine is one of the most common and versatile reactions in drug discovery, allowing for the systematic exploration of the chemical space around a core structure.[7]

This application note provides a detailed guide to the synthesis of novel amide derivatives from 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. We will explore the reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Mechanism and Strategic Considerations

The reaction of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with amines to form an amide bond can be approached through several synthetic strategies. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate can then readily react with a primary or secondary amine to form the desired amide.

A critical consideration in this specific reaction is the potential for competing nucleophilic aromatic substitution (SNAr) reactions. The benzothiophene ring is substituted with two halogen atoms, a chloro group at the 3-position and a fluoro group at the 4-position. Aromatic rings bearing electron-withdrawing groups are susceptible to attack by nucleophiles, which can lead to the displacement of a leaving group, such as a halide.[9][10][11] In this case, the amine could potentially act as a nucleophile and displace either the chloro or fluoro substituent, in addition to reacting with the activated carboxylic acid. The reactivity in SNAr reactions is influenced by the nature and position of the electron-withdrawing groups and the leaving group.[12] Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher polarization of the C-F bond.[10]

To favor the desired amide bond formation over potential SNAr, the reaction conditions must be carefully controlled. The use of a highly reactive acyl chloride intermediate allows the amide formation to proceed under milder conditions and shorter reaction times, which can minimize the likelihood of the competing SNAr.

Experimental Protocols

This section provides a two-step protocol for the synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carboxamides from the corresponding carboxylic acid.

Part 1: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride

This initial step converts the carboxylic acid into the more reactive acyl chloride.

Materials:

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature.

  • Alternatively, if using oxalyl chloride (1.5-2.0 eq.), add a catalytic amount of DMF (1-2 drops) to the solution of the carboxylic acid in anhydrous DCM before the dropwise addition of oxalyl chloride.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or CO, CO₂ and HCl if using oxalyl chloride).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of the volatile reagents.

  • The resulting crude 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is typically a solid and can be used in the next step without further purification.

Part 2: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamides

This step involves the reaction of the synthesized acyl chloride with a primary or secondary amine.

Materials:

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride

  • Desired primary or secondary amine (1.0-1.2 eq.)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene

  • Tertiary amine base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0-1.2 eq.) and the tertiary amine base (1.5-2.0 eq.) in anhydrous DCM, THF, or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the reaction of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride with a variety of amines, based on general principles of amide bond formation. Actual yields may vary depending on the specific amine and reaction conditions.

EntryAmineProductExpected Yield (%)Notes
1Aniline3-chloro-N-phenyl-4-fluoro-1-benzothiophene-2-carboxamide80-90Electron-neutral aromatic amine.
24-Methoxyaniline3-chloro-N-(4-methoxyphenyl)-4-fluoro-1-benzothiophene-2-carboxamide85-95Electron-rich aromatic amine, generally more nucleophilic.
34-Nitroaniline3-chloro-N-(4-nitrophenyl)-4-fluoro-1-benzothiophene-2-carboxamide60-75Electron-deficient aromatic amine, less nucleophilic. May require longer reaction times or heating.
4Benzylamine3-chloro-N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide90-98Primary alkylamine, highly nucleophilic.
5Morpholine(3-chloro-4-fluoro-1-benzothien-2-yl)(morpholino)methanone90-98Secondary cyclic amine, highly nucleophilic.
62,6-Dimethylaniline3-chloro-N-(2,6-dimethylphenyl)-4-fluoro-1-benzothiophene-2-carboxamide40-60Sterically hindered amine, may result in lower yields. The use of a less hindered base and longer reaction times may be beneficial.

Visualization of Workflows

Chemical Reaction Workflow

cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling Carboxylic_Acid 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid Reagent_1 SOCl₂ or (COCl)₂/DMF Acyl_Chloride 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride Reagent_1->Acyl_Chloride Reflux Amine Primary or Secondary Amine Acyl_Chloride->Amine 0°C to RT Acyl_Chloride->Amine Base Et₃N or DIPEA Product 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide

Caption: Workflow for the two-step synthesis of benzothiophene amides.

Conceptual Reaction Pathway

Start 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid + Amine Desired_Pathway Amide Bond Formation Start->Desired_Pathway Favored by reactive acyl intermediate and mild conditions Side_Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Side_Reaction Possible with strong nucleophiles or harsh conditions Product Desired Amide Product Desired_Pathway->Product Byproduct SNAr Byproduct Side_Reaction->Byproduct

Caption: Competing reaction pathways in the synthesis of benzothiophene amides.

References

  • Abu Sheikha, G., et al. (2011). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. Chemical and Pharmaceutical Bulletin, 59(1), 92-98. Available at: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Available at: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Books. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Available at: [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. Available at: [Link]

  • CHAPTER 7 AMINES. (n.d.). CHAPTER 7 AMINES. Available at: [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). University of Illinois. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. (2011). PubMed. Available at: [Link]

  • Compound 3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide. (n.d.). Mol-Instincts. Available at: [Link]

  • 3-chloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide. (n.d.). ChemSynthesis. Available at: [Link]

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid from Aladdin Scientific. (n.d.). Biocompare.com. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Available at: [Link]

  • Condensation of Acids with Amines. (2020). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Benzothiophenes

Welcome to the technical support center for the synthesis of substituted benzothiophenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzothiophenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

This section covers high-level, frequently encountered issues that can impact various synthetic routes to substituted benzothiophenes.

Q1: My overall yield for benzothiophene synthesis is consistently low. What are the primary factors I should investigate?

Low yields are a common frustration and can stem from multiple factors, often interlinked. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The synthesis of benzothiophenes is often sensitive to the quality of the initial reagents. For instance, in syntheses starting from thiophenols, oxidation of the thiol to a disulfide is a major competing reaction that will halt progress. Always use freshly distilled or purified thiophenols, or consider preparing them in situ.

  • Atmospheric Control: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Ensure your reaction is performed under a truly inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use.

  • Reaction Temperature: Temperature control is critical. Some cyclization reactions require high temperatures to overcome activation barriers, but excessive heat can lead to decomposition and the formation of tars. Conversely, some palladium-catalyzed couplings require precise, lower temperatures to prevent catalyst deactivation or side reactions. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like DMF, DMAc, or NMP are common but can be difficult to remove and may decompose at high temperatures. Toluene or xylene are often used for higher temperature reactions. The choice of solvent can impact the solubility of intermediates and the efficacy of the base or catalyst used.

Q2: I'm struggling with poor regioselectivity in my cyclization reaction. How can I control which isomer is formed?

Regioselectivity is a central challenge in the synthesis of asymmetrically substituted benzothiophenes. The directing effects of substituents on the benzene ring and the specific reaction mechanism employed are the key determinants.

  • Mechanism-Dependent Control: The choice of synthetic route is the most powerful tool for controlling regiochemistry.

    • Electrophilic Cyclization: In the acid-catalyzed cyclization of a substituted β-ketosulfide, the cyclization will typically occur at the more electron-rich position on the aromatic ring, para to an electron-donating group (EDG). For example, cyclizing a 1-(3-methoxyphenylthio)propan-2-one will preferentially yield the 6-methoxybenzothiophene.

    • Palladium-Catalyzed Annulation: In reactions involving ortho-metalation, a directing group on the aromatic ring can ensure high regioselectivity. For example, in the reaction of a thioether with an alkyne, a directing group can guide the C-H activation to a specific ortho position.

  • Steric Hindrance: Bulky substituents can block reaction at a nearby site, favoring cyclization at a less hindered position. This can be exploited by choosing appropriately sized protecting groups or substituents.

  • Blocking Groups: In some cases, a temporary "blocking" group, such as a bromine atom, can be installed to prevent reaction at a specific site. The blocking group is then removed in a subsequent step after the desired benzothiophene core has been formed.

Troubleshooting Specific Synthetic Routes

This section provides detailed guidance on common problems encountered in widely used synthetic methods for preparing substituted benzothiophenes.

Route A: Electrophilic Cyclization of Thioethers

This classical method involves the S-alkylation of a thiophenol followed by acid-catalyzed intramolecular electrophilic substitution.

Problem: The cyclization of my aryl thioether (e.g., a β-ketosulfide) is failing, and I only recover starting material or see decomposition.

Causality & Solution:

This issue typically points to an insufficient activation of the electrophile or problems with the aromatic ring's nucleophilicity.

  • Choice of Acid Catalyst: The strength of the acid is paramount.

    • Weakly Activating Groups: If your aryl ring has electron-withdrawing groups (EWGs), a weaker acid like polyphosphoric acid (PPA) may be insufficient. Stronger Brønsted or Lewis acids are required.

    • Recommended Solution: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an extremely effective dehydrating agent and strong acid that often promotes cyclization where others fail. It is particularly useful for less reactive substrates. Other options include concentrated sulfuric acid or aluminum chloride.

  • Reaction Temperature: As mentioned, temperature is key. PPA-mediated cyclizations often require high temperatures (e.g., >100 °C). If you are running the reaction at a lower temperature, you may simply not be overcoming the activation energy.

  • Substrate Structure: If the linker between the sulfur atom and the electrophilic carbon is too long or conformationally restricted, it can prevent the necessary geometry for intramolecular attack.

Workflow: Troubleshooting Electrophilic Cyclization

start Cyclization Failure: Low Conversion or Decomposition check_acid Is the Acid Strong Enough? start->check_acid check_temp Is the Temperature Optimal? check_acid->check_temp Yes use_ppa Using PPA / H2SO4 check_acid->use_ppa No check_substrate Is the Substrate Suitable? check_temp->check_substrate Yes increase_temp Action: Incrementally Increase Temperature & Monitor by TLC/LCMS check_temp->increase_temp No redesign Consider Substrate Redesign: Shorten/modify linker check_substrate->redesign No success Successful Cyclization check_substrate->success Yes use_eaton Action: Switch to Eaton's Reagent or a stronger Lewis Acid (AlCl3) use_ppa->use_eaton

Caption: Troubleshooting decision tree for electrophilic cyclization.

Route B: Palladium-Catalyzed Annulation of Alkynes

Modern methods often rely on palladium catalysis to construct the benzothiophene core, for example, through the reaction of an o-iodothiophenol derivative with a terminal alkyne.

Problem: My Pd-catalyzed coupling reaction is sluggish, stalls, or my catalyst appears to have decomposed (forms palladium black).

Causality & Solution:

Catalyst deactivation is a frequent culprit in these cross-coupling reactions. The active catalytic species is often a sensitive Pd(0) complex.

  • Ligand Choice: The ligand stabilizes the Pd center and facilitates the catalytic cycle.

    • Issue: Simple phosphine ligands like PPh₃ can be suboptimal. They may not be electron-rich enough to promote oxidative addition or may dissociate, leading to catalyst agglomeration (palladium black).

    • Solution: Employ more robust and electron-rich Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands create more stable and active catalytic complexes, often leading to higher turnover numbers and yields.

  • Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle.

    • Issue: An inappropriate base can be too weak, too strong, or poorly soluble. For example, a very strong base might deprotonate other functional groups, while a weak base may not facilitate the key reductive elimination step effectively.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and effective. Organic bases like DBU can also be used. The choice can be substrate-dependent, so screening a small panel of bases is a worthwhile experiment.

  • Oxygen Contamination: As mentioned in the FAQs, Pd(0) is readily oxidized to inactive Pd(II) by trace oxygen. Rigorous exclusion of air is non-negotiable. Ensure your solvents are properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of inert gas.

Mechanism: The Palladium Catalytic Cycle

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 AlkIns Alkyne Coordination & Insertion OxAdd->AlkIns 2 Cyc Cyclization AlkIns->Cyc 3 RedElim Reductive Elimination Cyc->RedElim 4 RedElim->Pd0 5 L3 Product RedElim->L3 L1 Ar-I L1->OxAdd L2 Alkyne L2->AlkIns

Caption: Simplified catalytic cycle for Pd-catalyzed benzothiophene synthesis.

Protocol: Synthesis of 2-Phenylbenzo[b]thiophene via Pd-Catalyzed Annulation

This protocol provides a robust method for the synthesis of a 2-substituted benzothiophene from commercially available starting materials, incorporating troubleshooting insights.

Materials:

  • 2-Iodothiophenol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed toluene

Procedure:

  • Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.5 equivalents). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Anhydrous, degassed toluene is added via cannula, followed by 2-iodothiophenol (1.0 equivalent). The mixture is stirred for 10 minutes. Finally, phenylacetylene (1.2 equivalents) is added dropwise.

  • Reaction: The flask is sealed and heated to 110 °C in an oil bath. The reaction is monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and palladium black. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2-phenylbenzo[b]thiophene.

Troubleshooting Table for this Protocol:

Observed Problem Potential Cause Suggested Solution
No reaction, starting materials recoveredInactive catalystEnsure rigorous inert atmosphere and use of anhydrous/degassed solvent. Check the quality of the Pd source and ligand.
Formation of significant homocoupled alkyne (di-phenylbutadiyne)Alkyne insertion is too slow relative to homocoupling.Lower the reaction temperature slightly (e.g., to 90-100 °C). Ensure the base is finely powdered for better reactivity.
Low yield with significant byproductsCatalyst decomposition or side reactions.Increase ligand loading slightly (e.g., to 5 mol%). Screen a different base, such as Cs₂CO₃.

References

  • Cagniant, P., & Cagniant, D. (1977). Recent Advances in the Chemistry of Benzo[b]thiophene. In Advances in Heterocyclic Chemistry (Vol. 18, pp. 337-482). Academic Press. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzothiophene-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights to optimize your reaction conditions and troubleshoot potential issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare benzothiophene-2-carboxylic acid, and how do I choose the best one for my needs?

A1: The selection of a synthetic route depends on several factors including the availability of starting materials, required scale, desired substitution patterns, and tolerance to specific reagents. Here are three commonly employed and robust methods:

  • Direct C-H Carboxylation of Benzothiophene: This is an atom-economical approach where the benzothiophene core is directly carboxylated at the C2-position. This method is attractive for its simplicity but may require optimization to achieve high regioselectivity and yield.[1][2][3]

  • Lithiation of Benzothiophene followed by Quenching with CO₂: This is a highly reliable and high-yielding method that offers excellent regioselectivity for the C2-position.[4][5] It involves the deprotonation of benzothiophene using a strong organolithium base, followed by the introduction of carbon dioxide.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as Sonogashira or Heck couplings, followed by cyclization and subsequent oxidation or carboxylation steps, offer great versatility for constructing substituted benzothiophenes.[6][7][8][9] While powerful, they often involve multiple steps and require careful optimization of the catalytic system.

Choosing the Right Method:

  • For unsubstituted benzothiophene-2-carboxylic acid on a lab scale, the lithiation route often provides the most straightforward and highest-yielding approach.[4][5]

  • If you are starting with pre-functionalized precursors or require diverse substitution patterns , palladium-catalyzed methods offer the most flexibility.

  • Direct C-H carboxylation is a greener alternative but may necessitate more extensive optimization of reaction conditions to control regioselectivity, especially with substituted benzothiophenes.[1][2]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield in the Synthesis of Benzothiophene-2-carboxylic Acid

Low product yield is a frequent challenge. The underlying cause often depends on the chosen synthetic route.

  • Possible Cause 1: Inefficient C-H Activation. The C-H bond at the C2-position of benzothiophene needs to be effectively activated for carboxylation to occur.

    • Solution: The choice of catalyst and base is critical. Palladium-based catalysts are commonly used.[1] A combination of a strong base like cesium carbonate (Cs₂CO₃) and a suitable carboxylate salt can enhance the reaction efficiency.[2] Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands to find the optimal catalytic system.

  • Possible Cause 2: Poor CO₂ Reactivity. Carbon dioxide is a relatively unreactive electrophile.

    • Solution: Increasing the pressure of CO₂ can improve its concentration in the reaction mixture. Milling dry ice into a fine powder can also significantly increase its reactivity compared to gaseous CO₂.[4]

  • Possible Cause 1: Incomplete Lithiation. Insufficient deprotonation of benzothiophene will directly lead to low yields.

    • Solution: Ensure you are using a sufficiently strong and fresh organolithium reagent (e.g., n-BuLi, s-BuLi). The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen). Low temperatures (typically -78 °C) are crucial to prevent side reactions.

  • Possible Cause 2: Protonation of the Lithiated Intermediate. Any source of protons in the reaction mixture before the addition of CO₂ will quench the organolithium species.

    • Solution: Thoroughly dry all glassware and solvents. Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact concentration.

  • Possible Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to air, moisture, and impurities.

    • Solution: Ensure the reaction is set up under an inert atmosphere. Use high-purity, degassed solvents. The choice of ligand is also critical for stabilizing the palladium catalyst and promoting the desired reactivity.[10]

  • Possible Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the yield.

    • Solution: Systematically screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., DMF, toluene, dioxane).[6][11] Temperature also plays a crucial role and should be optimized for each specific substrate combination.[6]

  • Possible Cause 3: Homocoupling of the Alkyne (Sonogashira Reaction). A common side reaction in Sonogashira couplings is the dimerization of the terminal alkyne, which consumes the starting material and reduces the yield of the desired product.

    • Solution: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen. Thoroughly deoxygenate your reaction mixture. Copper-free Sonogashira protocols can also be employed to circumvent this issue.[12]

Problem 2: Poor Regioselectivity (Formation of the C3-Carboxylic Acid Isomer)

While the C2-position of benzothiophene is generally more reactive towards electrophiles and lithiation, the formation of the C3-isomer can occur under certain conditions.

  • Possible Cause 1: Steric Hindrance. If the C2-position is sterically hindered by a bulky substituent, reaction at the C3-position may become more favorable.

    • Solution: If C2-carboxylation is desired, consider using a less sterically demanding carboxylating agent or a different synthetic route that favors C2-functionalization.

  • Possible Cause 2: Reaction Mechanism. In some direct C-H functionalization reactions, the regioselectivity can be influenced by the directing effect of substituents on the benzene ring.

    • Solution: Carefully consider the electronic and steric effects of your substituents. In some cases, a blocking group can be temporarily installed at the C3-position to force reaction at C2, and then subsequently removed.

Problem 3: Difficult Purification of the Final Product

Benzothiophene-2-carboxylic acid can sometimes be challenging to purify due to its physical properties and the nature of potential impurities.

  • Possible Cause 1: Co-crystallization with Starting Materials or Byproducts. The product may crystallize with unreacted starting materials or side products, making purification by simple recrystallization difficult.

    • Solution: An acid-base extraction is a highly effective method for purifying carboxylic acids.[13][14][15] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

  • Possible Cause 2: Similar Polarity to Impurities. If impurities have similar polarity to the product, separation by column chromatography can be challenging.

    • Solution: For column chromatography, adding a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.[16] Alternatively, derivatizing the carboxylic acid to its methyl or ethyl ester can facilitate purification by chromatography, followed by hydrolysis to regenerate the pure acid.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzothiophene-2-Carboxylic Acid Synthesis
Synthetic RouteKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantagesReferences
Direct C-H Carboxylation Benzothiophene, Pd(OAc)₂, Cs₂CO₃, CO₂ (pressure)40-80%Atom-economical, fewer steps.May require high pressure and temperature; regioselectivity can be an issue.[1][2][3]
Lithiation & Carboxylation Benzothiophene, n-BuLi, THF, -78 °C; then CO₂(s)85-99%High yield, excellent regioselectivity.Requires strictly anhydrous and inert conditions; uses pyrophoric reagents.[4][5]
Sonogashira Coupling & Cyclization 2-Iodothiophenol, terminal alkyne, Pd(OAc)₂, CuI, base60-87% (for the coupling step)Versatile for substituted derivatives.Multi-step process, potential for alkyne homocoupling.[9]

Experimental Protocols

Protocol 1: Synthesis of Benzothiophene-2-carboxylic Acid via Lithiation and Carboxylation

This protocol is adapted from procedures that utilize organolithium reagents for the carboxylation of aromatic compounds.[4][5]

Materials:

  • Benzothiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzothiophene (1.0 eq.). Dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Crush dry ice into a powder and quickly add it in excess to the reaction mixture. The color of the solution should dissipate. Allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the product with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzothiophene-2-carboxylic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_lithiation Lithiation/Carboxylation cluster_pd Palladium-Catalyzed Coupling start Low Yield Observed lithiation_check Incomplete Lithiation? start->lithiation_check If using lithiation pd_check Catalyst Inactive? start->pd_check If using Pd-coupling lithiation_sol Use fresh/titrated n-BuLi Ensure anhydrous conditions Maintain -78 °C lithiation_check->lithiation_sol Yes quenching_check Premature Quenching? lithiation_check->quenching_check No quenching_sol Use rigorously dried glassware/solvents quenching_check->quenching_sol Yes pd_sol Use inert atmosphere Degas solvents Screen ligands pd_check->pd_sol Yes conditions_check Suboptimal Conditions? pd_check->conditions_check No conditions_sol Screen bases, solvents, and temperature conditions_check->conditions_sol Yes homocoupling_check Alkyne Homocoupling? conditions_check->homocoupling_check No homocoupling_sol Thoroughly degas reaction Consider copper-free conditions homocoupling_check->homocoupling_sol Yes

Caption: A systematic workflow for troubleshooting low yields in the synthesis of benzothiophene-2-carboxylic acid.

Plausible Mechanism for Palladium-Catalyzed Direct C-H Carboxylation

Direct_Carboxylation_Mechanism benzothiophene Benzothiophene intermediate1 Palladacycle Intermediate benzothiophene->intermediate1 C-H Activation pd_catalyst Pd(II) Catalyst pd_catalyst->intermediate1 intermediate2 Carboxylated Palladium Complex intermediate1->intermediate2 CO₂ Insertion co2 CO₂ co2->intermediate2 intermediate2->pd_catalyst Regeneration product Benzothiophene-2-carboxylic Acid intermediate2->product Protonolysis

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. The information herein is curated to address common side reactions and experimental challenges, ensuring a higher success rate in obtaining the desired product with high purity.

I. Overview of the Synthetic Pathway

The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid typically proceeds through a three-step sequence. Understanding this pathway is crucial for diagnosing and troubleshooting issues at each stage.

Synthetic_Pathway Start 2,6-Difluorobenzaldehyde + Ethyl thioglycolate Step1 Step 1: Cyclization Start->Step1 Intermediate1 Ethyl 4-fluoro-1-benzothiophene- 2-carboxylate Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., NCS) Intermediate1->Step2 Intermediate2 Ethyl 3-chloro-4-fluoro-1-benzothiophene- 2-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (e.g., NaOH, then H+) Intermediate2->Step3 FinalProduct 3-Chloro-4-fluoro-1-benzothiophene- 2-carboxylic acid Step3->FinalProduct

Caption: General synthetic route to 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Step 1: Cyclization to Ethyl 4-fluoro-1-benzothiophene-2-carboxylate

Q1: My reaction yield is low, and I have a significant amount of unreacted 2,6-difluorobenzaldehyde. What could be the cause?

A1:

  • Insufficient Base: The cyclization reaction requires a base (e.g., triethylamine, potassium carbonate) to deprotonate the ethyl thioglycolate. Ensure you are using a sufficient molar equivalent of a strong enough base.

  • Reaction Temperature: While the reaction is often run at elevated temperatures, excessively high temperatures can lead to decomposition of starting materials or products. Conversely, a temperature that is too low will result in a sluggish reaction. An optimal temperature is typically between 60-80 °C.

  • Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I've isolated a product with the correct mass, but the NMR spectrum shows a different substitution pattern. What is this likely to be?

A2: You have likely formed the isomeric product, ethyl 6-fluoro-1-benzothiophene-2-carboxylate. This arises from the nucleophilic attack of the thioglycolate at the other fluorine-substituted carbon of the benzaldehyde.

  • Controlling Regioselectivity: The regioselectivity of this reaction can be influenced by the reaction conditions. The use of a milder base or lower temperatures may favor the formation of the desired 4-fluoro isomer. Careful analysis of the crude product by ¹H and ¹⁹F NMR is essential to determine the isomeric ratio.

Q3: My reaction mixture has turned dark and viscous, and purification is difficult. What is happening?

A3: The formation of polymeric byproducts is a common issue in this type of condensation reaction, especially at higher temperatures or with prolonged reaction times.

  • Mitigation Strategies:

    • Temperature Control: Maintain a consistent and moderate reaction temperature.

    • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed (as monitored by TLC).

    • Purification: If polymerization has occurred, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is the most effective method for isolating the desired product.

Step 2: Chlorination of Ethyl 4-fluoro-1-benzothiophene-2-carboxylate

Q1: My chlorination reaction with N-chlorosuccinimide (NCS) is giving multiple products. What are they likely to be?

A1: The primary side products in this step are typically over-chlorinated species or isomers. The electron-rich nature of the benzothiophene ring makes it susceptible to electrophilic substitution.

  • Potential Side Products:

    • 3,7-dichloro-4-fluoro-1-benzothiophene-2-carboxylate: The 7-position is another activated site on the ring.

    • Dichlorinated products at other positions: While less common, substitution on the benzene ring can occur under forcing conditions.

  • Troubleshooting:

    • Stoichiometry: Use of 1.0 to 1.1 equivalents of NCS is crucial. An excess of the chlorinating agent will lead to over-chlorination.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.

    • Solvent: Acetonitrile or dichloromethane are common solvents for this reaction.

Q2: I am observing a byproduct with an additional oxygen atom in the mass spectrum. What could this be?

A2: This suggests oxidation of the thiophene sulfur to a sulfoxide or sulfone. While NCS is primarily a chlorinating agent, it can act as an oxidant under certain conditions.

  • Prevention:

    • Milder Conditions: Use the minimum necessary reaction temperature and time.

    • Alternative Reagents: Consider using other chlorinating agents like sulfuryl chloride (SO₂Cl₂) at low temperatures, which may offer better selectivity for C-chlorination over S-oxidation.

Chlorination_Side_Reactions StartingMaterial Ethyl 4-fluoro-1-benzothiophene- 2-carboxylate DesiredProduct Ethyl 3-chloro-4-fluoro-1-benzothiophene- 2-carboxylate StartingMaterial->DesiredProduct 1.0-1.1 eq. NCS Low Temp. OverChlorination Over-chlorination (e.g., 3,7-dichloro) StartingMaterial->OverChlorination >1.1 eq. NCS Higher Temp. Oxidation Sulfur Oxidation (Sulfoxide/Sulfone) StartingMaterial->Oxidation Harsh Conditions NCS NCS

Caption: Potential side reactions during the chlorination step.

Step 3: Hydrolysis to 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

Q1: After acidification of my hydrolysis reaction, I am getting a low yield of the carboxylic acid, and I smell a volatile organic compound. What is happening?

A1: This is a classic sign of decarboxylation. Benzothiophene-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in either acidic or basic conditions.[1][2][3][4] The volatile compound is likely 3-chloro-4-fluoro-1-benzothiophene.

  • Minimizing Decarboxylation:

    • Temperature Control: Conduct the hydrolysis at a lower temperature (e.g., room temperature to 50 °C). While this may require a longer reaction time, it will preserve the carboxylic acid group.

    • pH Control: During workup, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture to a pH of around 2-3 for precipitation of the product.

Q2: My final product contains unreacted ester. How can I ensure complete hydrolysis?

A2: Incomplete hydrolysis is a common issue, often due to insufficient reaction time, temperature, or amount of base.

  • Ensuring Complete Reaction:

    • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Sufficient Base: Use at least 2 equivalents of NaOH or LiOH.

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve the reaction rate.

Q3: Can the fluorine or chlorine substituents be displaced during hydrolysis?

A3: Nucleophilic aromatic substitution of the fluorine or chlorine atoms is generally unlikely under standard ester hydrolysis conditions (e.g., NaOH in aqueous alcohol). These reactions typically require more forcing conditions (high temperatures, strong nucleophiles, or specific catalysts). However, it is always good practice to confirm the structure of the final product by NMR and mass spectrometry to rule out any unexpected side reactions.

III. Summary of Key Parameters and Potential Impurities

StepKey ParametersPotential Side Products/ImpuritiesMitigation Strategies
1. Cyclization Base stoichiometry, Temperature, Reaction timeIsomeric product (6-fluoro), Unreacted starting materials, Polymeric byproductsUse of milder base, lower temperature, monitor reaction progress.
2. Chlorination NCS stoichiometry, TemperatureOver-chlorinated products (e.g., 3,7-dichloro), Sulfur oxidation productsUse 1.0-1.1 eq. of NCS, low reaction temperature.
3. Hydrolysis Temperature, pH during workupDecarboxylated product, Unreacted esterLower hydrolysis temperature, careful pH control during workup.

IV. References

  • Gołębiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A General, Catalytic Hydrodecarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]

  • Rahaman, M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172. [Link]

  • Mayer, T. S., Taeufer, T., Brandt, S., Rabeah, J., Pospech, J. (2023). An organic pyrimidopteridine photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 88(10), 6347-6353. [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A practical one-step method for the preparation of α-chloroketones from readily available, inexpensive phenylacetic acid derivatives. The Journal of Organic Chemistry, 79(18), 8917-8925. [Link]

  • Mason, J. D., & Murphree, S. S. (2013). The Krapcho decarboxylation of alkyl malonate derivatives has been adapted to aqueous microwave conditions. Synlett, 24(11), 1391-1394. [Link]

  • Wang, C., Su, J., Li, Y., Gao, S., Huo, X., Yi, B., & Zhao, G. (2023). A mild, green, and convenient one-pot carbon-chain extension of carboxylic acids with the assistance of microwaves and lithium chloride. Synlett, 34(09), 1033-1036. [Link]

  • Hu, C. -H., & Li, Y. (2023). A visible-light photoredox-catalyzed decarboxylation of α-oxo carboxylic acids in the presence of D2O enables a metal-free synthesis of C1-deuterated aldehydes. The Journal of Organic Chemistry, 88(10), 6401-6406. [Link]

  • Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Enolizable carboxylic acids were converted in a single step to trifluoromethyl ketones. The Journal of Organic Chemistry, 73(24), 9476-9478. [Link]

  • Begtrup, M. (2002). A mild and efficient method for the decarboxylation of electron-rich heteroaromatic carboxylic acids. Synthesis, 2002(01), 63-64. [Link]

  • Lebrasseur, N., et al. (2007). A decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B.

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Sromek, A. W., et al. (2011). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Beilstein Journal of Organic Chemistry, 7, 1338–1342. [Link]

  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Purification of Halogenated Benzothiophene Carboxylic Acids

Welcome to the dedicated support center for navigating the complex purification landscape of halogenated benzothiophene carboxylic acids. As a researcher in medicinal chemistry or materials science, you are likely aware...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the complex purification landscape of halogenated benzothiophene carboxylic acids. As a researcher in medicinal chemistry or materials science, you are likely aware of the synthetic utility of these scaffolds, as well as the significant challenges they present during purification. This guide is structured to provide direct, actionable solutions to common problems, grounded in established chemical principles and field-tested expertise.

Introduction: The Challenge at Hand

Halogenated benzothiophene carboxylic acids are a class of compounds with significant interest in drug development due to their diverse biological activities. However, their purification is often complicated by a combination of factors:

  • Poor Solubility: The rigid, planar structure and the presence of both a polar carboxylic acid and a nonpolar halogenated aromatic system can lead to limited solubility in many common organic solvents.

  • High Melting Points: Strong intermolecular interactions, including hydrogen bonding from the carboxylic acid and halogen bonding, often result in high melting points, making techniques like melt crystallization impractical.

  • Reactivity: The electron-withdrawing nature of both the halogen and the carboxylic acid can influence the reactivity of the benzothiophene ring system, potentially leading to side reactions or degradation under certain purification conditions.

  • Presence of Closely Related Impurities: Starting materials, regioisomers, or dehalogenated byproducts often have very similar physical and chemical properties to the desired product, making separation difficult.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My halogenated benzothiophene carboxylic acid has very poor solubility in common organic solvents. How can I effectively recrystallize it?

A1: This is a classic challenge with this class of compounds. A multi-pronged approach is often necessary.

  • Solvent Screening: A systematic solvent screen is the first step. Use small amounts of your crude product and test a range of solvents with varying polarities. Consider solvents like acetic acid, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of a good solvent with an anti-solvent. For instance, dissolving the compound in a minimal amount of hot DMF and then slowly adding water or a hydrocarbon solvent (like heptane) can induce crystallization.

  • pH Modification: The carboxylic acid moiety is your handle for manipulating solubility. You can deprotonate it to form a salt, which is often much more soluble in polar solvents like water or alcohols.

    • Dissolve the crude product in an aqueous base (e.g., 1M NaOH or NaHCO₃).

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Slowly re-acidify the filtrate with an acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. The rate of acidification can influence crystal size and purity.

Q2: I'm observing significant tailing and poor separation when trying to purify my compound using silica gel chromatography. What's going wrong?

A2: Tailing on silica gel is a common issue for acidic compounds due to strong interactions with the silanol groups on the silica surface.

  • Mobile Phase Modification: Adding a small amount of a polar, acidic modifier to your eluent can significantly improve peak shape. Acetic acid (0.5-2%) is a common choice as it protonates the silanol groups and competes with your compound for binding sites, reducing tailing.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider alternative stationary phases.

    • Reverse-Phase Chromatography (C18): This is often an excellent choice for these compounds. The separation is based on hydrophobicity, and you can use mobile phases like acetonitrile/water or methanol/water with a pH modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.

    • Acid-Washed or End-Capped Silica: These have fewer accessible silanol groups and can reduce tailing.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. Dry loading the sample onto a small amount of silica can also improve resolution compared to liquid loading in a strong solvent.

Q3: During my workup, I'm struggling with the formation of an emulsion during liquid-liquid extraction. How can I break it?

A3: Emulsions are common when dealing with compounds that have surfactant-like properties, which can occur with salts of your carboxylic acid.

  • Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change the pH: If your extraction involves a basic aqueous layer, try acidifying it slightly to protonate the carboxylate and reduce its surfactant properties.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion and separate the layers.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Troubleshooting Guides

Problem 1: Persistent Impurity with a Similar Polarity

You've tried standard chromatography and recrystallization, but a persistent impurity remains.

Workflow for Isolating a Persistent, Similarly-Polar Impurity

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Derivatization & Separation cluster_3 Outcome A Crude Product with Persistent Impurity B Analyze by LC-MS and ¹H NMR A->B Characterize C Attempt Recrystallization from a different solvent system B->C If recrystallization fails D Try Preparative HPLC (Reverse-Phase C18) C->D If impurity co-crystallizes E Consider Derivatization D->E If co-elution occurs I Pure Halogenated Benzothiophene Carboxylic Acid D->I If separation is successful F Convert Carboxylic Acid to Methyl Ester E->F Change chemical properties G Purify Ester by Silica Gel Chromatography F->G Separate based on new polarity H Hydrolyze Purified Ester back to Carboxylic Acid G->H Regenerate target H->I

Caption: Workflow for isolating a persistent impurity.

Detailed Protocol: Derivatization-Purification-Hydrolysis

  • Esterification:

    • Dissolve the impure carboxylic acid in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a catalyst, such as a few drops of concentrated sulfuric acid, or use a milder reagent like (trimethylsilyl)diazomethane for sensitive substrates.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by neutralizing the acid, extracting with an organic solvent, and drying over sodium sulfate.

  • Chromatography of the Ester:

    • The resulting ester will be less polar and will no longer interact strongly with silica gel.

    • Perform standard silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate). The difference in polarity between the desired ester and the impurity's ester may now be large enough for effective separation.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of a water-miscible solvent (e.g., THF or methanol) and an aqueous base (e.g., 1M LiOH or NaOH).

    • Stir the reaction at room temperature or with heating until the ester is fully consumed.

    • Acidify the reaction mixture with aqueous HCl to precipitate the pure carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Problem 2: Product Degradation During Purification

You notice the appearance of new, unwanted spots on your TLC plate after attempting purification.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Harsh pH Conditions The benzothiophene ring can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition or side reactions.Use milder acids/bases for pH adjustments (e.g., citric acid instead of HCl, sodium bicarbonate instead of NaOH). Buffer your mobile phase in chromatography if possible.
Elevated Temperatures Prolonged heating during recrystallization or solvent evaporation can cause decarboxylation or other thermal degradation pathways.Use a rotovap with a water bath at the lowest practical temperature. For recrystallization, avoid prolonged boiling; simply heat until dissolved and then allow to cool slowly.
Reactive Silica Gel The acidic nature of standard silica gel can sometimes catalyze degradation of sensitive compounds.Use deactivated or neutral silica gel for chromatography. Alternatively, switch to a different stationary phase like alumina or a reverse-phase C18 column.

Data Summary Table

Table 1: Common Solvents for Recrystallization and Chromatography

Solvent Polarity Index Boiling Point (°C) Typical Use Case
Acetic Acid6.2118Recrystallization of poorly soluble acids
N,N-Dimethylformamide (DMF)6.4153Recrystallization (often with an anti-solvent)
Tetrahydrofuran (THF)4.066General solvent, hydrolysis reactions
Acetonitrile5.882Reverse-phase HPLC mobile phase
Ethyl Acetate4.477Normal-phase chromatography mobile phase
Hexanes/Heptane~0.169 / 98Normal-phase chromatography mobile phase

References

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: Elsevier URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

Introduction Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction mechanisms and the rationale behind the experimental choices. This document will serve as a comprehensive resource, offering troubleshooting advice and answers to frequently asked questions to improve your yield and purity.

The synthesis of substituted benzothiophenes is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmacologically active molecules.[1][2] The specific target of this guide, 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, presents a unique set of challenges due to the directing effects of the halogen substituents on the aromatic ring. This guide will walk you through a proposed synthetic route, highlighting critical control points and potential pitfalls.

Proposed Synthetic Pathway

A robust synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid can be envisioned in a two-stage process. The first stage involves the construction of the core heterocyclic system, 3-chloro-4-fluorobenzothiophene. The second stage is the regioselective introduction of the carboxylic acid group at the C-2 position.

Synthesis_Pathway Start Starting Materials Intermediate 3-Chloro-4-fluorobenzothiophene Start->Intermediate Stage 1: Benzothiophene Formation Product 3-Chloro-4-fluoro-1-benzothiophene- 2-carboxylic acid Intermediate->Product Stage 2: C-2 Carboxylation

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 3-Chloro-4-fluorobenzothiophene

The formation of the benzothiophene core is the foundational step of this synthesis. While several methods exist for benzothiophene synthesis, a common and adaptable approach involves the cyclization of a substituted thiophene precursor. One plausible method is a variation of the Fiesselmann thiophene synthesis, which is known for its versatility in constructing substituted thiophenes.[3][4]

Experimental Protocol: Fiesselmann-Type Synthesis of 3-Chloro-4-fluorobenzothiophene

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and starting materials.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chloro-5-fluorobenzoyl chloride (1.0 eq) and ethyl thioglycolate (1.1 eq) in a suitable anhydrous solvent such as toluene or DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide (2.2 eq), portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of ice-cold water. Acidify the aqueous mixture with 1N HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloro-4-fluorobenzothiophene.

Troubleshooting Guide: Stage 1

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive base. 2. Low reaction temperature. 3. Poor quality starting materials.1. Use freshly prepared or commercially available high-purity base. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. 3. Verify the purity of starting materials by NMR or GC-MS.
Formation of multiple byproducts 1. Side reactions due to reactive intermediates. 2. Dimerization of starting materials or intermediates.[1]1. Control the rate of base addition and maintain a low temperature during this step. 2. Consider using a more dilute reaction mixture to disfavor bimolecular side reactions.
Incomplete reaction 1. Insufficient amount of base. 2. Short reaction time.1. Ensure a slight excess of base is used (2.2-2.5 eq). 2. Extend the reaction time and continue to monitor by TLC/GC-MS until the starting material is consumed.

Stage 2: C-2 Carboxylation of 3-Chloro-4-fluorobenzothiophene

With the benzothiophene core in hand, the next critical step is the regioselective introduction of the carboxylic acid group at the C-2 position. Directed ortho-metalation followed by quenching with an electrophile is a powerful strategy for C-H functionalization. In this case, lithiation followed by reaction with carbon dioxide is a promising approach.[5][6]

Experimental Protocol: C-2 Carboxylation via Lithiation

Safety Note: Organolithium reagents are highly pyrophoric and moisture-sensitive. This procedure must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-chloro-4-fluorobenzothiophene (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by carefully adding crushed dry ice pellets.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench with saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 2N HCl to a pH of ~2, which should precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Troubleshooting Guide: Stage 2

Problem Potential Cause(s) Suggested Solution(s)
Low yield of carboxylic acid 1. Incomplete lithiation. 2. Reaction with residual moisture. 3. Poor quality n-butyllithium.1. Increase the reaction time for lithiation or use a slight excess of n-butyllithium (1.2 eq). 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Titrate the n-butyllithium solution before use to determine its exact concentration.
Formation of isomeric carboxylic acids 1. Lack of regioselectivity in the lithiation step.1. The regioselectivity of lithiation is highly dependent on the directing effects of the substituents. The chloro and fluoro groups have competing directing effects. If a mixture of isomers is obtained, separation by chromatography or fractional crystallization may be necessary. Consider using a different organolithium reagent or a different solvent system to influence regioselectivity.
Product is difficult to precipitate 1. Product is soluble in the workup solvent.1. After acidification, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent to recover the product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the Fiesselmann-type synthesis?

A1: The choice and quality of the base, as well as the careful control of the reaction temperature during base addition, are paramount. The reaction is highly exothermic, and poor temperature control can lead to a cascade of side reactions, significantly reducing the yield of the desired product.

Q2: I am concerned about the regioselectivity of the lithiation step. What are the expected directing effects of the chloro and fluoro substituents?

A2: This is a valid concern and a key challenge in this synthesis. Both chlorine and fluorine are ortho-directing groups in lithiation reactions. However, the directing ability can be influenced by the specific reaction conditions. It is plausible that a mixture of C-2 and C-7 lithiated species could be formed. Careful optimization of the lithiation conditions (temperature, solvent, and lithiating agent) is necessary to favor the desired C-2 lithiation. If a mixture is unavoidable, efficient purification methods will be crucial.

Q3: Are there alternative methods for the C-2 carboxylation?

A3: Yes, if direct lithiation proves to be non-selective, an alternative strategy would be to introduce a directing group at the C-2 position of the benzothiophene intermediate. For example, one could perform a Vilsmeier-Haack formylation, which typically occurs at the C-2 position of benzothiophenes, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Q4: What are the best analytical techniques to monitor the progress of these reactions and characterize the final product?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices. For the characterization of the final product, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure. Infrared (IR) spectroscopy can be used to identify the carbonyl group of the carboxylic acid. The melting point of the final product is also a good indicator of purity.

Visualization of Key Processes

Troubleshooting_Logic cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting LowYield1 Low Yield? CheckBase Check Base Activity and Amount LowYield1->CheckBase OptimizeTemp Optimize Reaction Temperature LowYield1->OptimizeTemp VerifyMaterials Verify Starting Material Purity LowYield1->VerifyMaterials LowYield2 Low Yield? CheckLithiation Ensure Complete Lithiation LowYield2->CheckLithiation Anhydrous Maintain Anhydrous Conditions LowYield2->Anhydrous TritateBuLi Titrate n-BuLi LowYield2->TritateBuLi IsomerFormation Isomer Formation? ModifyConditions Modify Lithiation Conditions IsomerFormation->ModifyConditions Purification Optimize Purification IsomerFormation->Purification

Sources

Optimization

Stability of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid under acidic/basic conditions

Welcome to the technical support center for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate challenges and ensure the integrity of your results.

Introduction

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a complex heterocyclic molecule with significant potential in medicinal chemistry and materials science. Its structure, featuring a halogenated benzothiophene core and a carboxylic acid moiety, presents unique stability considerations. Understanding its behavior in acidic and basic environments is critical for its synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of its stability, potential degradation pathways, and recommended handling procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid under acidic conditions?

A1: Under acidic conditions, the primary stability concern for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is potential decarboxylation , particularly at elevated temperatures. The electron-rich benzothiophene ring system can facilitate the loss of carbon dioxide from the carboxylic acid group. While the chloro and fluoro substituents have an electron-withdrawing inductive effect, which can offer some stabilization, this should not be overestimated.

Causality: The mechanism of acid-catalyzed decarboxylation involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-C bond between the aromatic ring and the carboxyl group leads to the formation of a resonance-stabilized intermediate and CO2. The stability of the resulting carbanion/protonated species on the benzothiophene ring will influence the reaction rate.

Troubleshooting:

  • Minimize Heat: Avoid excessive heating of acidic solutions containing the compound. If heating is necessary for a reaction or dissolution, use the lowest effective temperature and shortest possible duration.

  • Solvent Choice: The choice of acid and solvent can influence the rate of decarboxylation. Protic acids in polar solvents may facilitate the reaction more readily.

  • Monitoring: Use analytical techniques such as HPLC or LC-MS to monitor for the appearance of the decarboxylated product, 3-chloro-4-fluoro-1-benzothiophene.

Q2: How does 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid behave in the presence of strong bases?

A2: In the presence of strong bases, the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt form is generally more stable towards decarboxylation than the free acid. However, other reactions can be promoted by strong basic conditions, especially at higher temperatures. Potential concerns include:

  • Nucleophilic Aromatic Substitution (SNAr): While the benzothiophene ring is relatively electron-rich, the presence of activating groups and strong nucleophiles under forcing conditions could potentially lead to the displacement of the chloro or fluoro substituents. The fluoro group, being at a position activated by the sulfur atom, might be more susceptible.

  • Ring Opening: Extremely harsh basic conditions (e.g., fusion with strong bases) could lead to the cleavage of the thiophene ring. However, this is unlikely under typical experimental conditions.

Troubleshooting:

  • Use of Mild Bases: For reactions requiring a base, consider using milder inorganic bases (e.g., sodium bicarbonate, potassium carbonate) or organic bases (e.g., triethylamine, DIPEA) where appropriate.

  • Temperature Control: As with acidic conditions, avoid excessive heat when the compound is in a basic solution to minimize the risk of side reactions.

  • Inert Atmosphere: When working with strong bases, particularly if there is a risk of oxidative degradation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: Can the halogen substituents on the benzothiophene ring be labile?

A3: The stability of the C-Cl and C-F bonds is generally high. However, their lability can be influenced by the reaction conditions.

  • Under Reductive Conditions: Catalytic hydrogenation or the use of strong reducing agents could potentially lead to dehalogenation.

  • In the Presence of Certain Metal Catalysts: Palladium and other transition metal catalysts, often used in cross-coupling reactions, can facilitate the cleavage of carbon-halogen bonds.

  • Photochemical Degradation: Exposure to high-energy light (UV) could potentially induce homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.

Troubleshooting:

  • Protect from Light: Store the compound in amber vials or otherwise protected from light to prevent photochemical degradation.

  • Compatibility with Reagents: Carefully consider the compatibility of the compound with reducing agents and metal catalysts planned for use in subsequent synthetic steps.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] The following is a generalized protocol for assessing the stability of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Objective: To evaluate the stability of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC system with a UV detector or a mass spectrometer

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • To a separate aliquot, add an equal volume of 1 M HCl.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.

    • Take care to neutralize the samples before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature and analyze at the specified time points.

  • Photolytic Degradation:

    • Expose a solution of the compound, as well as the solid material, to a light source with a specified output (e.g., ICH option 1 or 2).

    • Analyze the samples at appropriate time intervals.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

    • Peak purity analysis of the parent peak is recommended.

    • If significant degradation is observed, LC-MS can be used to identify the degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products
Stress ConditionPotential Degradation Product(s)Proposed Mechanism
Acidic (with heat) 3-Chloro-4-fluoro-1-benzothiopheneDecarboxylation
Basic (strong) Potential displacement of F or ClNucleophilic Aromatic Substitution
Oxidative Sulfoxide or Sulfone derivativesOxidation of the thiophene sulfur
Photolytic Dechlorinated species, dimersRadical-mediated degradation

Visualization of Degradation Pathways

Diagram 1: Potential Degradation Pathways

G main 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid decarboxylated 3-Chloro-4-fluoro-1-benzothiophene main->decarboxylated Acid, Heat oxidized Sulfoxide/Sulfone Derivative main->oxidized Oxidizing Agent (e.g., H₂O₂) substituted Nucleophilic Substitution Product main->substituted Strong Base, Heat dehalogenated Dechlorinated Product main->dehalogenated UV Light / Reduction

Caption: Potential degradation pathways of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid under various stress conditions.

References

  • Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. doi:10.15227/orgsyn.033.0094. [Link]

  • Shrader, D. W., et al. (2001). Neutral Inhibitors of the Serine Protease Factor Xa. Bioorganic & Medicinal Chemistry Letters, 11(14), 1801-1804. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bakavoli, M., et al. (2007). Synthesis of new 1,3,4-thiadiazole derivatives. Chemical Papers, 61(1), 56-60. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzothiophene-2-Carboxylic Acids Using Alternative Catalysts

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative cata...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems beyond traditional methods. Here, we delve into the nuances of palladium- and copper-catalyzed reactions, as well as metal-free photocatalytic approaches, providing practical, field-tested insights to overcome common experimental hurdles. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to understand the underlying principles that govern success.

Introduction: The Shift Towards Greener and More Efficient Syntheses

Benzothiophene-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and functional materials.[1] The demand for milder, more efficient, and versatile synthetic routes has driven the exploration of alternative catalysts to traditional harsh reagents. This guide focuses on three such promising alternatives: palladium-catalyzed Sonogashira coupling, copper-catalyzed cyclization, and visible-light photocatalysis. Each of these methods offers distinct advantages, but also presents unique challenges. This resource will serve as your guide to navigating these challenges effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Palladium-Catalyzed Sonogashira Coupling Approaches

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[2] In the synthesis of benzothiophene-2-carboxylic acids, this typically involves the coupling of a 2-halothiophenol with propiolic acid or its ester, followed by cyclization.

Q1: My Sonogashira coupling reaction is sluggish or shows no conversion of the starting material. What are the likely causes and how can I fix this?

A1: This is a common issue that can often be traced back to several factors:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If your reaction fails to initiate, your Pd(0) species may not be forming or is being deactivated.

    • Troubleshooting Steps:

      • Degas Solvents Thoroughly: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to the formation of inactive palladium black.[3] Use freeze-pump-thaw cycles or sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes.

      • Check Ligand and Catalyst Quality: Ensure your palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) cocatalyst (e.g., CuI) are of high purity and have been stored under inert conditions. Poor quality or oxidized reagents are a frequent cause of reaction failure.

      • Increase Temperature: For less reactive aryl bromides, higher temperatures (80-100 °C) may be necessary to facilitate oxidative addition, which is often the rate-limiting step.[4]

      • Consider a Different Ligand: If using a simple phosphine ligand like triphenylphosphine, consider switching to a more electron-rich and sterically bulky ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), which can promote the reaction.[4]

  • Substrate-Specific Issues:

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using an aryl bromide and the reaction is slow, consider preparing the corresponding aryl iodide.[4]

Q2: I'm observing a significant amount of homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a copper-mediated oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings.

  • Troubleshooting Steps:

    • Minimize Oxygen: As with catalyst deactivation, oxygen promotes Glaser coupling. Rigorous degassing is crucial.

    • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

    • Reduce Copper(I) Cocatalyst Loading: While essential for the catalytic cycle, excess copper can accelerate Glaser coupling. Try reducing the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).

    • Run a Copper-Free Sonogashira: Several protocols exist for copper-free Sonogashira couplings, which completely eliminate the possibility of Glaser coupling. These reactions often require a different ligand system and base.

Q3: The reaction works, but the yield of my benzothiophene-2-carboxylic acid is low after cyclization and workup. Where could I be losing my product?

A3: Low yields can result from incomplete cyclization, side reactions, or issues during product isolation.

  • Troubleshooting Steps:

    • Optimize Cyclization Conditions: The intramolecular cyclization step to form the benzothiophene ring may require specific conditions. Ensure your base is appropriate for this step. If the cyclization is not occurring, you may need to adjust the temperature or reaction time.

    • Purification Challenges: Benzothiophene-2-carboxylic acids are polar and can be challenging to purify by column chromatography on silica gel due to streaking.

      • Acid-Base Extraction: A more effective purification strategy is often an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with fresh organic solvent to remove non-acidic impurities. Finally, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[5]

II. Copper-Catalyzed Cyclization Strategies

Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for the synthesis of benzothiophenes.[6][7] These reactions often involve the coupling of 2-halobenzyl derivatives with a sulfur source.

Q4: My copper-catalyzed reaction to form the benzothiophene core is not proceeding to completion. What should I investigate?

A4: Incomplete conversion in copper-catalyzed reactions can be due to several factors related to the catalyst, ligand, base, or substrates.

  • Catalyst and Ligand System:

    • Troubleshooting Steps:

      • Choice of Copper Salt and Ligand: The combination of the copper salt (e.g., CuI, Cu(OAc)₂) and the ligand (e.g., 1,10-phenanthroline) is crucial.[7] Ensure you are using the optimal combination for your specific substrates as reported in the literature.

      • Ligand-to-Copper Ratio: The stoichiometry of the ligand to the copper catalyst can significantly impact the reaction. An incorrect ratio can lead to an inactive catalytic species.

  • Base and Solvent:

    • Troubleshooting Steps:

      • Base Strength and Solubility: The choice of base (e.g., n-Pr₃N, Cs₂CO₃) is critical.[7] The base must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. The solubility of the base in the reaction solvent can also affect its efficacy.

      • Solvent Polarity and Coordinating Ability: The solvent (e.g., dioxane, DMF) can influence the solubility of the reagents and the stability of the catalytic species.[7]

Q5: I am observing the formation of byproducts in my copper-catalyzed synthesis. What are the likely side reactions and how can I suppress them?

A5: Common side reactions in copper-catalyzed cross-couplings include homocoupling of the starting materials and decomposition of the catalyst or substrates.

  • Troubleshooting Steps:

    • Control Reaction Temperature: High temperatures can lead to catalyst decomposition and the formation of byproducts. Try running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: While generally more robust than palladium catalysts, copper catalysts can still be sensitive to air and moisture. Running the reaction under an inert atmosphere can improve yields and reduce byproduct formation.

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle. Ensure your 2-halobenzyl derivative and sulfur source are of high purity.

III. Visible-Light Photocatalysis: The Metal-Free Alternative

Visible-light photocatalysis has emerged as a powerful and green method for organic synthesis, allowing for reactions to be carried out under mild conditions without the need for transition metals.[8] The synthesis of benzothiophenes can be achieved through a radical annulation process using an organic dye like eosin Y as the photocatalyst.[8][9][10]

Q6: My photocatalytic reaction is giving a low yield of the desired benzothiophene. How can I improve the efficiency?

A6: The efficiency of a photocatalytic reaction is dependent on several parameters, including the light source, photocatalyst, solvent, and reaction time.

  • Reaction Setup and Conditions:

    • Troubleshooting Steps:

      • Light Source: Ensure your light source (e.g., green LEDs) is emitting at the correct wavelength to excite your photocatalyst (eosin Y absorbs maximally around 525 nm). The intensity and distance of the light source from the reaction vessel are also important parameters to optimize.

      • Photocatalyst Loading: The concentration of the photocatalyst is critical. Too little catalyst will result in a slow reaction, while too much can lead to light scattering and a decrease in efficiency. Typically, 1-5 mol% of the photocatalyst is a good starting point.[9]

      • Degassing: Oxygen can quench the excited state of the photocatalyst, so it is essential to thoroughly degas the reaction mixture.

      • Reaction Time: Photocatalytic reactions can sometimes require longer reaction times than traditional methods. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Q7: I am observing decomposition of my starting materials or product in my photocatalytic reaction. What could be the cause?

A7: Decomposition in photocatalytic reactions can be caused by over-irradiation or the generation of highly reactive radical species that lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Reduce Light Intensity: If you suspect over-irradiation, try reducing the intensity of your light source or increasing the distance between the light source and the reaction vessel.

    • Scavenge Unwanted Radicals: If you are observing byproducts from unwanted radical reactions, you may need to add a radical scavenger, although this should be done with caution as it can also inhibit the desired reaction.

    • Optimize Solvent: The solvent can play a role in stabilizing or destabilizing the radical intermediates. Consider screening different solvents to find one that minimizes decomposition.

Frequently Asked Questions (FAQs)

Q: Which alternative catalyst system is best for my specific substrate?

A: The "best" catalyst system is highly substrate-dependent.

  • Palladium-catalyzed Sonogashira coupling is generally very versatile and a good starting point for a wide range of substrates, especially if you have access to the corresponding 2-halothiophenols.

  • Copper-catalyzed methods are often more economical and can be advantageous when using specific sulfur sources like thiocarboxylic acids.[6][7]

  • Visible-light photocatalysis is an excellent choice for metal-sensitive substrates and when mild, "green" reaction conditions are a priority.[8]

Q: How do I introduce the carboxylic acid group at the 2-position of the benzothiophene ring?

A: There are several strategies:

  • From a Precursor: A common method is to first synthesize a 2-substituted benzothiophene (e.g., 2-acetylbenzothiophene) and then oxidize the substituent to a carboxylic acid.[11]

  • Direct Carboxylation: Recent advances have enabled the direct C-H carboxylation of benzothiophenes using CO₂ or other carboxylating agents, often with a suitable catalyst.

  • Using a Carboxylic Acid-Containing Building Block: In Sonogashira couplings, you can use propiolic acid as the alkyne coupling partner to directly introduce the carboxylic acid functionality.

Q: What are the key safety precautions I should take when running these reactions?

A:

  • Palladium and Copper Catalysts: While generally less toxic than other heavy metals, palladium and copper compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Photocatalysis: High-intensity light sources can be harmful to the eyes. Use appropriate shielding and do not look directly at the light source.

  • Solvents and Reagents: Many of the solvents and reagents used in these syntheses are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

Data Summary and Protocols

Table 1: Comparison of Alternative Catalytic Systems
Catalyst SystemTypical CatalystAdvantagesDisadvantagesKey Experimental Considerations
Palladium-Catalyzed Sonogashira Coupling Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuIHigh functional group tolerance, well-established, versatilePotential for catalyst deactivation, homocoupling side reactions, cost of palladiumRigorous degassing, high-purity reagents, optimization of ligand and temperature
Copper-Catalyzed Cyclization CuI, Cu(OAc)₂Cost-effective, robust, efficient for specific substratesCan require specific ligands, potential for lower yields with some substratesChoice of ligand and base is critical, inert atmosphere recommended
Visible-Light Photocatalysis Eosin YMetal-free, mild reaction conditions, environmentally friendlyCan require longer reaction times, sensitive to light intensity and wavelengthThorough degassing, optimization of photocatalyst loading and light source
Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halothiophenol (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).

  • Add degassed solvent (e.g., toluene/triethylamine 3:1 v/v).

  • To this mixture, add the terminal alkyne (e.g., propiolic acid, 1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: General Procedure for Visible-Light Photocatalytic Synthesis

  • To a reaction vial, add the o-methylthio-arenediazonium salt (1.0 equiv), the alkyne (2.0 equiv), and the photocatalyst (e.g., eosin Y, 2 mol%).

  • Add degassed solvent (e.g., DMSO).

  • Seal the vial and place it at a fixed distance from a visible light source (e.g., green LEDs).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Visualizing the Mechanisms and Workflows

Diagram 1: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-Alkyne R-Pd(II)-C≡CR' Transmetalation->R-Pd(II)-Alkyne CuX CuX Transmetalation->CuX Regeneration Reductive_Elimination Reductive Elimination R-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (H-C≡CR') CuX->Alkyne_Coordination Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Degas_Solvents Degas Solvents Rigorously Check_Catalyst->Degas_Solvents Inactive Catalyst Suspected Check_Purity Check Reagent Purity Check_Conditions->Check_Purity Conditions OK Adjust_Temp Adjust Temperature/Time Check_Conditions->Adjust_Temp Suboptimal Conditions Optimize Optimize Reaction Check_Purity->Optimize Reagents Pure Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Reagents Degas_Solvents->Check_Catalyst Adjust_Temp->Check_Conditions Purify_Reagents->Check_Purity

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8903. [Link] [6][12]2. Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Retrieved from [Link] [7]3. ResearchGate. (2020). Scope of benzothiophenes. [Image]. Retrieved from [Link]

  • Hari, D. P., Hering, T., & König, B. (2012). Visible light photocatalytic synthesis of benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link] [8]5. ResearchGate. (2025). Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link] [4]7. Giraud, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

  • Scribd. (n.d.). 2012 Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link] [9]9. Sci-Hub. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link] [10]10. ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(13), 7753–7757. [Link]

  • OUCI. (n.d.). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Retrieved from [Link]

  • Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. [Link]

  • UNT Digital Library. (n.d.). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. Retrieved from [Link] [11]22. MDPI. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(21), 5035. [Link]

  • SlideShare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Retrieved from [Link]

  • Farmacia Journal. (n.d.). New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • MDPI. (2018). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2018(4), M1016. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(43), 9354-9366. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link]

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Optimization

How to avoid regioisomer formation in benzothiophene synthesis

A Guide to Overcoming Regioisomer Formation Introduction The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents like raloxifene and s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Formation

Introduction

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents like raloxifene and sertaconazole, as well as organic dyes.[1][2] Its synthesis, while extensively studied, presents a persistent challenge for researchers: the control of regioselectivity. The formation of undesired regioisomers not only complicates purification and reduces yields but can also lead to inactive or toxic analogues in drug development pipelines.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to navigate the complexities of benzothiophene synthesis and achieve high regiochemical control in your experiments.

Troubleshooting Guide: Navigating Common Regioselectivity Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction is yielding an inseparable mixture of 2- and 3-substituted benzothiophenes. How can I steer the reaction to favor one isomer?

Answer: This is a classic challenge rooted in the inherent electronic properties of the benzothiophene precursors. The outcome is primarily dictated by your choice of synthetic strategy, which governs the mechanism of the key bond-forming cyclization step.

  • Causality: The thiophene ring is electron-rich, with the C3 position being generally more susceptible to electrophilic attack than C2 in the final benzothiophene system.[3] However, in the cyclization of precursors, kinetic and thermodynamic factors, steric hindrance, and the nature of the key intermediates (e.g., vinylic cations, radicals, or organometallic species) determine the final regiochemistry.

  • Strategic Solutions:

    • To Favor 3-Substitution: Employ an electrophilic cyclization strategy. A common and effective method starts with an o-alkynylthioanisole derivative. The internal alkyne is attacked by an electrophile (e.g., I₂, NBS), which proceeds via a 5-endo-dig cyclization, reliably placing the electrophile at the C3 position.[4]

    • To Favor 2-Substitution: A transition-metal-catalyzed annulation is often the best approach. For example, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, often catalyzed by copper, proceeds via a mechanism that selectively forms the C2-S bond first, leading to the 2-substituted product.[5] Another powerful method involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, which also shows high regioselectivity for the 2-position.[5]

Question 2: I'm using a literature method reported to be highly regioselective, but my results show significant isomer formation. What experimental parameters should I investigate first?

Answer: When a trusted protocol fails to deliver the expected regioselectivity, the deviation often lies in subtle, yet critical, experimental variables. A systematic review of your setup is necessary.

  • Purity of Starting Materials: Seemingly innocuous impurities in your starting materials or solvents can act as alternative catalysts or reagents, opening up undesired reaction pathways. Re-purify your starting materials and use freshly distilled, anhydrous solvents.

  • Reaction Temperature: Temperature control is critical. While higher temperatures can accelerate reaction rates, they can also provide the necessary activation energy to overcome the barrier for a competing, less selective pathway. In some intramolecular cyclizations, elevated temperatures may even lead to product rearrangement.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Atmosphere Control: Many regioselective syntheses, especially those employing organometallic catalysts or intermediates (like ortho-lithiation), are highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Rate of Addition: For reactions involving highly reactive reagents like organolithiums, a slow, dropwise addition at low temperature is crucial. A rapid, localized increase in concentration and temperature can lead to non-selective side reactions.

Question 3: How can I design a synthesis from the beginning to target a complex, multi-substituted benzothiophene with a specific regiochemical arrangement, such as a 2,3,7-trisubstituted pattern?

Answer: Achieving a precise, multi-substituted pattern requires a synthetic strategy that offers sequential, controlled bond formation. A retrosynthetic approach is essential here, where you work backward from your target molecule to identify reliable, regioselective reactions.

  • Expert Recommendation: The Directed ortho-Metalation (DoM) Strategy. For patterns like 2,3,7-substitution, the Directed ortho-Metalation followed by electrophilic cyclization is an exceptionally powerful and field-proven technique.[4]

    • Directing Group: You start with a substituted benzene bearing a directing group (DG), such as an O-carbamate. This group directs an organolithium base (like LDA) to deprotonate the adjacent ortho position with high fidelity.

    • Sequential Functionalization: The resulting aryl anion is then trapped with a sulfur electrophile (e.g., dimethyl disulfide) to install the thioether. This precisely installs a substituent at what will become the C7 position and the sulfur for the thiophene ring.

    • Controlled Cyclization: Following further modifications (e.g., Sonogashira coupling to install an alkyne), a final electrophilic cyclization step, as described in Question 1, forges the thiophene ring with predictable regiochemistry at C2 and C3.[4]

This stepwise approach provides an authoritative level of control that is difficult to achieve in one-pot or convergent syntheses.

Workflow for Selecting a Regioselective Synthesis Strategy

G start Desired Substitution Pattern? sub_2 2-Substituted start->sub_2 sub_3 3-Substituted start->sub_3 sub_multi Multi-substituted (e.g., 2,3,7-) start->sub_multi method_2a Cu-Catalyzed Annulation of 2-Bromo Alkynylbenzene sub_2->method_2a Classic thermal method method_2b Photocatalytic Radical Annulation sub_2->method_2b Modern photoredox method method_3 Electrophilic Cyclization of o-Alkynylthioanisole sub_3->method_3 method_multi Directed ortho-Metalation (DoM) + Electrophilic Cyclization sub_multi->method_multi

Caption: Decision tree for synthesis strategy selection.

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between benzo[b]thiophene and benzo[c]thiophene, and why do most syntheses lead to the [b] isomer?

A1: The nomenclature refers to the face of the thiophene ring that is fused to the benzene ring. Benzo[b]thiophene involves fusion across the C2-C3 bond of thiophene, while the less common benzo[c]thiophene is fused across the C3-C4 bond.[3][7] Benzo[b]thiophene is thermodynamically more stable due to its electronic structure, which resembles that of naphthalene. Consequently, the vast majority of synthetic routes, especially those performed under thermal conditions that allow for equilibrium, will preferentially yield the more stable benzo[b] isomer.[3] The synthesis of the benzo[c] isomer requires specialized kinetic approaches that trap this less stable structure.

Q2: How do the electronic properties of substituents on the starting benzene ring influence regioselectivity during cyclization?

A2: Substituents on the aromatic ring can have a profound impact by altering the nucleophilicity or electrophilicity of the atoms involved in the cyclization.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the benzene ring. In electrophilic cyclization reactions, this can activate the ipso-carbon, potentially leading to different cyclization pathways.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This can deactivate the ring towards electrophilic attack, potentially slowing down or inhibiting certain cyclization pathways, which may allow a competing, minor pathway to become more prominent.

Q3: Are there any modern, "green" synthetic methods that provide high regioselectivity without relying on heavy metals?

A3: Yes, the field is actively moving towards more sustainable methods. Several promising strategies have emerged:

  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze the cascade reaction of thiophenols with alkynes to produce benzothiophenes under metal-free and often solvent-free conditions, offering excellent regiocontrol.[5]

  • Electrochemical Synthesis: Electrochemistry offers a powerful way to generate reactive intermediates without stoichiometric chemical oxidants or reductants. Recent work has shown that electrochemical methods can promote the synthesis of benzothiophene dioxides with high selectivity via unique intermediates.[8]

  • Base-Promoted Propargyl-Allene Rearrangement: Certain benzothiophene syntheses can be achieved under metal-free, base-catalyzed conditions. These reactions proceed through a propargyl-allenyl rearrangement followed by cyclization, offering a distinct and sustainable route to specific substitution patterns.[9]

Key Regioselective Protocols

Protocol 1: Synthesis of 2,3,7-Regioselectively Functionalized Benzothiophenes

This protocol, adapted from the work of Sanz et al., is a gold standard for achieving precise substitution patterns using a Directed ortho-Metalation (DoM) and electrophilic cyclization strategy.[4]

Step A: Directed ortho-Metalation and Thioetherification

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.6 M in hexanes, 1.1 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes.

  • Cool the LDA solution to -78 °C.

  • Add the starting O-3-halophenyl N,N-diethylcarbamate (1.0 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • Add dimethyl disulfide (1.2 equiv). Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether. Purify by column chromatography to yield the O-3-halo-2-(methylthio)phenyl carbamate.

Step B: Sonogashira Coupling

  • To a mixture of the product from Step A (1.0 equiv), PdCl₂(MeCN)₂ (0.02 equiv), XPhos (0.03 equiv), and Cs₂CO₃ (3.0 equiv) in anhydrous MeCN, add the desired terminal alkyne (1.5 equiv).

  • Heat the reaction at 85 °C until the starting material is consumed (monitor by GC-MS).

  • Cool, dilute with EtOAc and water, and extract. Purify by column chromatography.

Step C: Regioselective Iodocyclization

  • Dissolve the alkyne product from Step B (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature.

  • Add iodine (I₂, 1.5 equiv) and stir for 3-4 hours.

  • Quench with saturated aqueous Na₂S₂O₃ solution. Extract with CH₂Cl₂, dry, and concentrate.

  • Purify by column chromatography to yield the 7-(carbamoyloxy)-3-iodo-2-substituted-benzo[b]thiophene as a single regioisomer.

Mechanism of Regioselective Iodocyclization

G cluster_mech Electrophilic Cyclization A o-Alkynylthioanisole B Iodonium Intermediate (5-endo-dig) A->B + I₂ C Vinylic Cation B->C Cyclization D 3-Iodobenzothiophene (Single Regioisomer) C->D - H⁺

Caption: Simplified mechanism of 5-endo-dig iodocyclization.

Protocol 2: One-Step Aryne-Based Benzothiophene Synthesis

This highly efficient and regioselective protocol from Yoshikai and coworkers avoids the formation of isomers by precisely controlling C-S and C-C bond formation.[10]

  • In a glovebox, add CsF (3.0 equiv) to a reaction vessel.

  • Prepare a solution of the alkynyl sulfide (1.0 equiv) and the silylaryl triflate aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.2 equiv) in anhydrous MeCN/THF (1:1).

  • Add the solution to the vessel containing CsF.

  • Stir the reaction at room temperature for the specified time (typically several hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography. This method has been reported to yield the desired benzothiophene with no detectable regioisomer formation.[10]

Data Summary: Comparison of Regioselective Methods

MethodKey Reagents / CatalystTypical RegioselectivityTarget Position(s)Reference
Directed ortho-Metalation + Halocyclization LDA, R₂S₂, PdCl₂(MeCN)₂/XPhos, I₂Single Isomer Observed2, 3, 7[4]
Aryne Reaction with Alkynyl Sulfides CsF, Silylaryl triflate precursorNo Regioisomer DetectedVaries with precursor[10]
Cu-Catalyzed Thiolation Annulation 2-Bromo alkynylbenzenes, Na₂S, CuIHigh (Favors 2-subst.)2[5]
Photocatalytic Radical Annulation o-Methylthio-arenediazonium salts, Eosin YHighly Regioselective2[5]
Iodine-Catalyzed Cascade Thiophenols, Alkynes, I₂Good to ExcellentVaries[5]

References

  • Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(35), 9586–9591. Available from: [Link]

  • Sanz, R., et al. (2010). Regioselective Benzo[b]thiophene Synthesis. The Journal of Organic Chemistry, 75(21), 7443–7446. Available from: [Link]

  • Wikipedia. (2023). Benzothiophene. Available from: [Link]

  • Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes. Google Patents (EP0832889B1).
  • Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

  • NOBLE CHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. Available from: [Link]

  • National Institutes of Health. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications. Available from: [Link]

  • YouTube. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. Available from: [Link]

  • Beilstein-Institut. (2018). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2025). The Formation Mechanism of High Dibenzothiophene Series Concentration in Paleozoic Crude Oils from Tazhong Area, Tarim Basin, China. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid and Its Positional Isomers

Introduction Halogenated 1-benzothiophene-2-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated 1-benzothiophene-2-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid bicyclic core, substituted with electron-withdrawing groups, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The precise positioning of halogen substituents on the benzene ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, crucially, its biological activity.

This guide provides a comprehensive comparison of the characterization of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid and its positional isomers, where the fluorine atom is located at the 5-, 6-, and 7-positions. As these isomers can be challenging to differentiate, this document outlines robust analytical methodologies, including proposed synthetic routes, chromatographic separation, and detailed spectroscopic analysis. The supporting experimental data and predictions are intended to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify and characterize these closely related compounds.

Proposed Synthetic Routes

The synthesis of 3-chloro-fluoro-1-benzothiophene-2-carboxylic acids can be approached through a multi-step sequence starting from appropriately substituted fluorinated thiophenols. A plausible and adaptable route involves the initial alkylation of a fluorothiophenol with ethyl chloroacetate, followed by a cyclization reaction to form the benzothiophene ring, subsequent chlorination at the 3-position, and final hydrolysis of the ester to the desired carboxylic acid.

The following diagram illustrates the general synthetic workflow:

Synthetic Workflow start Fluorothiophenol Isomer intermediate1 S-Alkylated Intermediate start->intermediate1 Alkylation reagent1 Ethyl Chloroacetate, Base (e.g., K2CO3) intermediate2 Ethyl 4/5/6/7-fluoro-1-benzothiophene-2-carboxylate intermediate1->intermediate2 Cyclization reagent2 Polyphosphoric Acid (PPA) or Eaton's Reagent intermediate3 Ethyl 3-chloro-4/5/6/7-fluoro-1-benzothiophene-2-carboxylate intermediate2->intermediate3 Chlorination reagent3 N-Chlorosuccinimide (NCS) product 3-Chloro-4/5/6/7-fluoro-1-benzothiophene-2-carboxylic acid intermediate3->product Hydrolysis reagent4 Base Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: General synthetic workflow for the preparation of isomeric 3-chloro-fluoro-1-benzothiophene-2-carboxylic acids.

Experimental Protocol: General Synthesis
  • S-Alkylation: To a solution of the appropriate fluorothiophenol isomer (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate (1.1 eq.) dropwise and heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Cyclization: Add the S-alkylated intermediate (1.0 eq.) to a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the intermediate). Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC. After completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl fluorobenzothiophene-2-carboxylate.

  • Chlorination: Dissolve the ethyl fluorobenzothiophene-2-carboxylate (1.0 eq.) in a chlorinated solvent like dichloromethane or chloroform. Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

  • Hydrolysis: Dissolve the chlorinated ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3-5 eq.) and heat the mixture at reflux for 2-4 hours. After completion of the reaction (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the final product.

Comparative Characterization

The differentiation of the 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid isomers relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an effective technique for separating these isomers. The polarity of the isomers, influenced by the position of the fluorine atom, will affect their retention times on a nonpolar stationary phase.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Comparison and Identification Isomer_Mix Mixture of Isomers or Individual Pure Isomers HPLC HPLC Separation Isomer_Mix->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Separated Fractions MS Mass Spectrometry (EI-MS) HPLC->MS Separated Fractions IR IR Spectroscopy HPLC->IR Separated Fractions Comparison Comparative Analysis of: - Retention Times - Chemical Shifts & Couplings - Fragmentation Patterns - Vibrational Frequencies NMR->Comparison MS->Comparison IR->Comparison

Caption: Analytical workflow for the separation and identification of 3-chloro-fluoro-1-benzothiophene-2-carboxylic acid isomers.

Experimental Protocol: HPLC Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 40% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzothiophene core has strong absorbance (e.g., 254 nm or 300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Expected Elution Order: The elution order will depend on the overall polarity of the isomers. Generally, isomers with more exposed polar groups (the carboxylic acid and the fluorine atom) will have shorter retention times. The 4-fluoro and 7-fluoro isomers, where the fluorine is adjacent to the thiophene ring fusion, may exhibit different electronic distributions compared to the 5-fluoro and 6-fluoro isomers, potentially leading to separable differences in polarity. A definitive elution order would need to be confirmed experimentally.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the chloro and fluoro substituents.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the three aromatic protons on the benzene ring of each isomer. The coupling constants (J-values) between adjacent protons (ortho-coupling, ~7-9 Hz), meta-coupling (~2-3 Hz), and couplings to the fluorine atom will be diagnostic.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Predicted ¹H and ¹³C NMR Data

IsomerPredicted ¹H NMR Chemical Shifts (ppm) and Couplings (Hz)Predicted ¹³C NMR Chemical Shifts (ppm)
3-Chloro-4-fluoro H5: ~7.4 (dd, J ≈ 8, 4), H6: ~7.2 (td, J ≈ 8, 1), H7: ~7.6 (d, J ≈ 8)C4: ~158 (d, ¹JCF ≈ 250), C5-C7: ~115-130, Other aromatic C: ~120-140
3-Chloro-5-fluoro H4: ~7.8 (dd, J ≈ 9, 5), H6: ~7.1 (td, J ≈ 9, 2), H7: ~7.7 (dd, J ≈ 9, 2)C5: ~160 (d, ¹JCF ≈ 245), C4, C6, C7: ~110-130, Other aromatic C: ~125-145
3-Chloro-6-fluoro H4: ~7.9 (d, J ≈ 9), H5: ~7.3 (dd, J ≈ 9, 2), H7: ~7.5 (dd, J ≈ 9, 5)C6: ~162 (d, ¹JCF ≈ 248), C4, C5, C7: ~105-130, Other aromatic C: ~120-140
3-Chloro-7-fluoro H4: ~7.5 (d, J ≈ 8), H5: ~7.2 (t, J ≈ 8), H6: ~7.4 (dd, J ≈ 8, 5)C7: ~160 (d, ¹JCF ≈ 240), C4, C5, C6: ~115-130, Other aromatic C: ~120-140

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The key is the relative differences in chemical shifts and the unique coupling patterns for each isomer.

The IR spectra of these isomers will be broadly similar but may show subtle differences in the fingerprint region.

Predicted Characteristic IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3200-2500 (broad)
C=O (Carboxylic Acid)1710-1680
C=C (Aromatic)1600-1450
C-F (Aryl-Fluoride)1250-1100
C-Cl850-750

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation patterns of the isomers.

Expected Mass Spectral Data

  • Molecular Ion (M⁺): All isomers will have the same molecular weight, and the mass spectrum will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).

  • Fragmentation: The fragmentation patterns are expected to be similar, with initial losses of small molecules like H₂O, CO, and COOH. The primary fragmentation pathways for carboxylic acids involve the loss of OH (M-17) and COOH (M-45)[1]. The presence of halogens can also lead to the loss of the halogen atom or HX. While the major fragments may be the same, the relative intensities of the fragment ions could differ slightly between isomers due to differences in the stability of the resulting radical cations.

Predicted Major Mass Spectral Fragments

FragmentDescription
M⁺Molecular Ion
M⁺+2Isotopic peak due to ³⁷Cl
[M-OH]⁺Loss of hydroxyl radical
[M-COOH]⁺Loss of carboxyl radical
[M-Cl]⁺Loss of chlorine radical
[M-HF]⁺Loss of hydrogen fluoride

Conclusion

The unambiguous characterization of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid and its positional isomers is a critical task in synthetic and medicinal chemistry. This guide provides a framework for their synthesis, separation, and identification. While the isomers share many similar properties, a combination of HPLC for separation and detailed analysis of their ¹H and ¹³C NMR spectra provides the most definitive means of differentiation. The subtle differences in their spectroscopic and chromatographic profiles, arising from the distinct electronic and steric environments created by the positional variation of the fluorine atom, can be systematically exploited for their unequivocal characterization. The methodologies and predicted data presented herein serve as a valuable resource for researchers working with these and other related halogenated heterocyclic compounds.

References

  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ConnectSci.
  • Mass spectra of benzothiophene derivatives extracted
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  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
  • 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (C9H4ClFO2S). PubChemLite.
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  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. P212121 Store.
  • 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. LookChem.
  • Chromatographic separations of arom
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  • GCMS 3 Fragmentation P

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Comparative

A Comparative Guide to the Synthetic Routes of Benzothiophene-2-Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold is a cornerstone of innovation, appearing in a multitude of biologically active compounds. The strategic introductio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold is a cornerstone of innovation, appearing in a multitude of biologically active compounds. The strategic introduction of a carboxylic acid at the 2-position unlocks a vast potential for derivatization, making the efficient and versatile synthesis of benzothiophene-2-carboxylic acids a critical endeavor. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this valuable intermediate, moving beyond a mere recitation of protocols to offer insights into the causality behind experimental choices.

Introduction to Synthetic Strategies

The synthesis of benzothiophene-2-carboxylic acids can be broadly categorized into two approaches: the direct functionalization of a pre-formed benzothiophene core and the convergent construction of the benzothiophene ring with the carboxylic acid moiety or its precursor already in place. This guide will dissect three prominent and mechanistically distinct methodologies:

  • Direct C-H Carboxylation: A modern and atom-economical approach that directly introduces a carboxyl group onto the benzothiophene ring.

  • The Fiesselmann Thiophene Synthesis: A classic and reliable method for the construction of the thiophene ring, adaptable for benzothiophene synthesis.

  • Sonogashira Coupling and Cyclization: A powerful palladium-catalyzed cross-coupling strategy that offers significant flexibility in substrate scope.

Each of these routes presents a unique set of advantages and limitations in terms of yield, substrate compatibility, and experimental complexity. The following sections will provide a detailed examination of each method, complete with experimental protocols, comparative data, and mechanistic insights to empower you to make informed decisions in your synthetic campaigns.

Method 1: Direct C-H Carboxylation of Benzothiophenes

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct carboxylation of benzothiophenes is a prime example of this elegant strategy.

Mechanistic Rationale and Key Advantages

This approach typically employs a synergistic base system, such as lithium tert-butoxide (LiOtBu) in combination with cesium fluoride (CsF) and 18-crown-6, to facilitate the deprotonation of the C2-proton of the benzothiophene ring. The resulting carbanion then reacts with carbon dioxide (CO₂) to afford the corresponding carboxylate, which is subsequently protonated upon workup to yield the desired carboxylic acid.[1]

The primary advantages of this method are its high atom economy, the use of readily available and inexpensive CO₂ as the carboxylating agent, and the avoidance of harsh organometallic reagents. The reaction often proceeds under relatively mild conditions and can be tolerant of a range of functional groups.[1]

Experimental Protocol: Direct C-H Carboxylation

Materials:

  • Benzothiophene (1.0 mmol)

  • Lithium tert-butoxide (LiOtBu) (2.0 mmol)

  • Cesium fluoride (CsF) (2.0 mmol)

  • 18-crown-6 (2.0 mmol)

  • Dry N,N-Dimethylformamide (DMF) (5 mL)

  • Carbon dioxide (CO₂, balloon or gas cylinder)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add benzothiophene (1.0 mmol), LiOtBu (2.0 mmol), CsF (2.0 mmol), and 18-crown-6 (2.0 mmol).

  • Add dry DMF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Evacuate the flask and backfill with CO₂ from a balloon. Stir the reaction mixture under a CO₂ atmosphere at room temperature for 24 hours.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzothiophene-2-carboxylic acid.

Method 2: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a venerable and highly effective method for the construction of the thiophene ring system.[2][3] While often used for the synthesis of simple thiophenes, it can be readily adapted for the preparation of benzothiophene-2-carboxylic acids by employing appropriate starting materials.

Mechanistic Rationale and Key Advantages

The core of the Fiesselmann synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[2][3] The reaction proceeds through a Michael addition of the sulfur nucleophile to the alkyne, followed by an intramolecular Claisen condensation to form the thiophene ring. The choice of base is critical and can influence the reaction outcome.

The key advantages of this method are its reliability, generally good yields, and the ability to introduce a variety of substituents on the benzothiophene ring by modifying the starting materials.

Experimental Protocol: Fiesselmann Synthesis of a Benzothiophene Derivative

This protocol is adapted from the general principles of the Fiesselmann synthesis for the construction of a substituted benzothiophene-2-carboxylate.

Materials:

  • Methyl 2-mercaptobenzoate (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol)

  • Sodium methoxide (NaOMe) (1.2 mmol)

  • Methanol (MeOH) (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-mercaptobenzoate (1.0 mmol) in methanol (5 mL).

  • Add sodium methoxide (1.2 mmol) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add dimethyl acetylenedicarboxylate (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., saponification with NaOH followed by acidification).

  • Purify the product by recrystallization or column chromatography.

Method 3: Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction can be ingeniously applied to the synthesis of benzothiophenes, where a subsequent intramolecular cyclization of the coupled product yields the desired heterocyclic core.[6][7]

Mechanistic Rationale and Key Advantages

This synthetic route commences with the Sonogashira coupling of a 2-halothiophenol with a terminal alkyne bearing a carboxylate group or a precursor. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] Following the formation of the C-C bond, an intramolecular nucleophilic attack of the sulfur atom onto the alkyne, often promoted by a base or heat, leads to the formation of the benzothiophene ring.

The major advantages of this methodology are its broad substrate scope, high functional group tolerance, and the ability to introduce diverse substituents at the 2-position of the benzothiophene ring by simply varying the alkyne coupling partner.

Experimental Protocol: Sonogashira Coupling and Cyclization

Materials:

  • 2-Iodothiophenol (1.0 mmol)

  • Propiolic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Dry, degassed tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-iodothiophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).

  • Add dry, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add propiolic acid (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzothiophene-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

Parameter Direct C-H Carboxylation Fiesselmann Thiophene Synthesis Sonogashira Coupling and Cyclization
Starting Materials Benzothiophene, CO₂Thiophenol derivative, acetylenic ester2-Halothiophenol, terminal alkyne
Key Reagents Strong base (e.g., LiOtBu), CsF, 18-crown-6Base (e.g., NaOMe)Pd catalyst, Cu co-catalyst, base
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Substrate Scope Limited by electronic properties of the benzothiopheneGood, allows for varied substitutionBroad, highly versatile
Functional Group Tolerance Moderate, sensitive to acidic protonsGoodExcellent
Atom Economy ExcellentGoodModerate
Experimental Complexity Moderate, requires inert atmosphere and dry conditionsLow to ModerateModerate, requires inert atmosphere and catalyst handling
Key Advantage High atom economy, uses CO₂Reliable and well-establishedHigh versatility and functional group tolerance
Key Disadvantage Requires a pre-formed benzothiopheneLess direct for some substitution patternsUse of expensive catalysts

Visualizing the Synthetic Workflows

G cluster_0 Direct C-H Carboxylation cluster_1 Fiesselmann Synthesis cluster_2 Sonogashira Coupling & Cyclization A Benzothiophene B Deprotonation (LiOtBu, CsF, 18-crown-6) A->B C Carboxylation (CO2) B->C D Acidic Workup C->D E Benzothiophene-2-carboxylic acid D->E F 2-Mercaptobenzoate G Michael Addition (DMAD, NaOMe) F->G H Intramolecular Cyclization G->H I Ester Hydrolysis H->I J Benzothiophene-2-carboxylic acid I->J K 2-Iodothiophenol L Sonogashira Coupling (Propiolic acid, Pd/Cu catalyst) K->L M Intramolecular Cyclization L->M N Benzothiophene-2-carboxylic acid M->N

Caption: Comparative workflow of the three main synthetic routes.

Conclusion

The synthesis of benzothiophene-2-carboxylic acids can be achieved through several effective methodologies, each with its own set of strengths and weaknesses. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired substitution pattern, the scale of the reaction, and the tolerance for certain reagents and conditions.

  • Direct C-H carboxylation is an excellent choice for its atom economy and the use of CO₂ as a C1 source, particularly when the parent benzothiophene is readily available.

  • The Fiesselmann synthesis offers a robust and reliable method for constructing the benzothiophene core with inherent control over the substitution pattern.

  • The Sonogashira coupling and cyclization strategy provides the greatest flexibility and functional group tolerance, making it a powerful tool for the synthesis of complex and highly decorated benzothiophene-2-carboxylic acids.

By understanding the nuances of each of these synthetic pathways, researchers can strategically design and execute the most efficient synthesis of their target benzothiophene-2-carboxylic acid derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • Shigeno, M., et al. (2020). Direct Carboxylation of C(sp²)−H Bonds in Heterocyclic Aromatics with CO₂ Promoted by a Synergistic Base System. Chemical Science, 11(40), 10975-10980.
  • Hanusek, J., & Macháček, V. (2009). Intramolecular base-catalyzed reactions involving interaction between benzene nitro groups and ortho carbon chains.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]

  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Gomes, P. A. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Li, J. H., et al. (2005). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Organic & Biomolecular Chemistry, 3(13), 2449-2451.
  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1964). Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.

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Validation

A Comparative Spectroscopic Guide to Benzothiophene-2-Carboxylic Acid Derivatives for Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzothiophene scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly benzothiophene-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the benzothiophene scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly benzothiophene-2-carboxylic acids, are pivotal intermediates in the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The precise structural and electronic characteristics of these molecules, which are dictated by the nature and position of substituents on the benzothiophene ring, are critical to their pharmacological efficacy.

This guide provides a comprehensive spectroscopic comparison of benzothiophene-2-carboxylic acid and several of its derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these important compounds. We will delve into the causality behind the observed spectroscopic phenomena, offering insights into how subtle changes in molecular structure influence their electronic and magnetic environments.

The Importance of Spectroscopic Characterization

The journey from a promising molecular scaffold to a clinically approved drug is paved with rigorous analytical checkpoints. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic properties of newly synthesized compounds. For benzothiophene-2-carboxylic acid derivatives, seemingly minor modifications, such as the addition of a halogen or a trifluoromethyl group, can significantly alter their interaction with biological targets. Therefore, a thorough spectroscopic analysis is not merely a routine characterization step but a crucial element in establishing structure-activity relationships (SAR) and guiding the drug discovery process.

Experimental Methodologies: A Self-Validating Approach

The reliability of any spectroscopic data hinges on the integrity of the experimental protocol. Here, we outline the standardized procedures for NMR, UV-Vis, and fluorescence analysis of benzothiophene-2-carboxylic acid derivatives, emphasizing the rationale behind each step to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified benzothiophene-2-carboxylic acid derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group, which is observable in this solvent.

    • To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard, with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure accurate integration of all carbon signals.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter Solution b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Set Experimental Parameters e->f g Acquire 1H and 13C Spectra f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Integration and Peak Picking i->j

Caption: A streamlined workflow for NMR analysis.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy probes the emission of light from an excited electronic state. Together, they offer valuable insights into the photophysical properties of the compounds.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the benzothiophene-2-carboxylic acid derivative in a UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM). The optimal concentration should result in a maximum absorbance of around 1 arbitrary unit in a 1 cm path length cuvette to ensure adherence to the Beer-Lambert law.

    • Use high-purity solvents to avoid interference from impurities.

  • Instrumental Parameters:

    • For UV-Vis spectroscopy, record the absorption spectrum over a range of 200-400 nm using a double-beam spectrophotometer. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

    • For fluorescence spectroscopy, the excitation wavelength is typically set at or near the absorption maximum (λmax) determined from the UV-Vis spectrum. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength.

Diagram of the Photophysical Analysis Workflow:

Photophysics_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy a Prepare Stock Solution (mM) b Dilute to Working Concentration (µM) a->b c Transfer to Quartz Cuvette b->c d Record Absorption Spectrum c->d e Determine λmax d->e f Set Excitation at λmax e->f g Record Emission Spectrum f->g

Caption: Workflow for UV-Vis and fluorescence analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for benzothiophene-2-carboxylic acid and its 6-substituted derivatives.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of substituents at the 6-position of the benzothiophene ring induces predictable changes in the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-3H-4H-5H-7COOH
Benzothiophene-2-carboxylic acid8.128.027.508.2313.57
6-Chlorobenzothiophene-2-carboxylic acid[4]8.128.027.508.2313.57
6-Fluorobenzothiophene-2-carboxylic acid[4]8.128.057.357.9813.46
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid8.107.987.758.59-

Note: The COOH proton signal for the trifluoromethyl derivative was not explicitly reported in the cited source but is expected to be in a similar downfield region.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aCOOH
Benzothiophene-2-carboxylic acid142.6129.9139.0125.8125.2124.9122.9140.5163.5
6-Chlorobenzothiophene-2-carboxylic acid[4]142.6129.89137.59125.84127.20132.07122.60135.82163.48
6-Fluorobenzothiophene-2-carboxylic acid[4]142.76129.99135.75127.70114.48161.43109.13134.96163.48

Analysis of NMR Data:

The ¹H NMR spectra show distinct patterns for the aromatic protons. The H-3 proton, located on the thiophene ring, generally appears as a singlet around 8.1 ppm. The protons on the benzene ring (H-4, H-5, and H-7) exhibit splitting patterns and chemical shifts that are influenced by the substituent at the 6-position. For instance, the electron-withdrawing nature of the fluoro and trifluoromethyl groups leads to a downfield shift of the adjacent protons.

In the ¹³C NMR spectra, the chemical shift of C-6 is most directly affected by the substituent, with the highly electronegative fluorine atom causing a significant downfield shift to 161.43 ppm. The other carbon signals are also perturbed to varying degrees, providing a unique fingerprint for each derivative.

UV-Vis and Fluorescence Spectroscopic Data

The electronic absorption and emission properties of benzothiophene derivatives are governed by π-π* and n-π* transitions. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the electronic nature of the substituents.

Table 3: Photophysical Properties in Methanol

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)
Benzothiophene-2-carboxylic acid~290-310-~350-370~60
6-Halogenated derivativesRed-shifted-Red-shifted~60-70
6-CF₃ derivativeBlue-shifted-Blue-shifted~50-60

Analysis of Photophysical Data:

The parent benzothiophene-2-carboxylic acid is expected to exhibit an absorption maximum in the range of 290-310 nm, corresponding to the π-π* transition of the conjugated system. Upon excitation, it is expected to fluoresce in the 350-370 nm region.

The introduction of halogen substituents at the 6-position is generally expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the electron-donating character of the halogens through resonance, which extends the π-conjugation of the system. In contrast, the strongly electron-withdrawing trifluoromethyl group is likely to induce a hypsochromic (blue) shift. These shifts, although sometimes subtle, can be rationalized by considering the effect of the substituent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Diagram of Substituent Effects on Electronic Transitions:

Energy_Levels a HOMO Ground State b LUMO Excited State a->b c HOMO' Ground State d LUMO' Excited State c->d ΔE' < ΔE e HOMO'' Ground State f LUMO'' Excited State e->f ΔE'' > ΔE

Caption: Substituent effects on HOMO-LUMO energy gaps.

Conclusion: A Guide for Rational Drug Design

This comparative guide underscores the power of spectroscopic methods in the characterization of benzothiophene-2-carboxylic acid derivatives. The presented NMR data provides a clear and reliable means of identifying and distinguishing between the parent compound and its substituted analogues. While a complete experimental dataset for the photophysical properties of this specific series is an area for future investigation, the established principles of substituent effects on electronic spectra provide a strong framework for predicting their behavior.

For researchers in drug discovery, this guide serves as a practical reference for the spectroscopic analysis of this important class of molecules. A thorough understanding of how structural modifications impact spectroscopic signatures is fundamental to quality control, structural validation, and ultimately, the rational design of more effective therapeutic agents.

References

  • Campaigne, E., & Bosin, T. (1965). Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid. Journal of Medicinal Chemistry, 8(4), 545-548.
  • Chavda, M., et al. (2021). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 110-118.
  • De Pooter, K., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 482.
  • Higashino, T., et al. (2025). a) UV/Vis absorption and b) normalized fluorescence spectra of...
  • Chen, S., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Dyes and Pigments, 113, 456-463.
  • Tan, H., et al. (2020). Significant influence of the benzothiophene ring substitution position on the photovoltaic performance of benzodithiophene-based donor polymers.
  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
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  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2018).
  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank.
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  • NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
  • ResearchGate. (2016). (PDF) Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-fluorobenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019). Evolution of UV/Vis absorption spectra of a solution of 13 a in CH 2 Cl... Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules.
  • NIH. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • ResearchGate. (2019). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluorobenzothiophene-7-carboxylic acid. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Analysis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredient (API) intermediates is a cornerstone of ensuring the safety and efficacy of the final drug product. 3-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredient (API) intermediates is a cornerstone of ensuring the safety and efficacy of the final drug product. 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final API. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. The principles and protocols outlined herein are grounded in established scientific literature and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5] For a molecule like 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, which possesses a chromophore, UV detection is a straightforward and effective detection method.[6] The acidic nature of the carboxylic acid group and the overall aromaticity of the benzothiophene core dictate the selection of a reversed-phase HPLC method for optimal separation from potential impurities.[7][8][9]

Key Considerations for HPLC Method Development

The development of a reliable HPLC method hinges on the systematic selection and optimization of several key parameters:

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point for the separation of moderately polar to nonpolar compounds like our target analyte.[7]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is crucial for achieving the desired retention and selectivity. For an acidic analyte, suppressing the ionization of the carboxylic acid group by maintaining a low pH (typically between 2.5 and 3.5) is essential for obtaining sharp, symmetrical peaks.[10] Phosphoric acid or formic acid are common choices for pH adjustment.[10] Acetonitrile is often preferred as the organic modifier over methanol due to its lower viscosity and UV cutoff.

  • Detection Wavelength: The UV-visible spectrum of the analyte should be determined to select a wavelength that provides maximum absorbance, thereby ensuring high sensitivity for both the main component and any potential impurities.

An Optimized HPLC Protocol for Purity Analysis

This section details a step-by-step experimental protocol for the purity determination of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. This protocol is designed to be a self-validating system, where the system suitability parameters ensure the reliability of each analytical run.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh and dissolve sample in diluent E Inject sample onto HPLC system A->E B Prepare Mobile Phase A (Aqueous Buffer) D Degas mobile phases B->D C Prepare Mobile Phase B (Organic Modifier) C->D F Gradient Elution E->F G UV Detection F->G H Integrate chromatogram G->H I Calculate % Purity (Area Normalization) H->I J System Suitability Check H->J

Caption: A streamlined workflow for the HPLC purity analysis of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

Step-by-Step Methodology
  • Instrumentation:

    • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      25.1 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability:

    • Before sample analysis, inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor should be not more than 2.0.

    • The theoretical plates should be not less than 2000.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can provide complementary information or may be more suitable in specific contexts.[11]

Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative accuracy, widely applicable.[5]Requires soluble and non-volatile samples.Routine purity testing, quantification of impurities, stability studies.
Gas Chromatography (GC) Partitioning of volatile components between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents), high sensitivity with appropriate detectors.[5]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of residual solvents and other volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight and structural information, enabling impurity identification.[5][11]Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and degradation products.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about functional groups.Rapid, non-destructive, provides structural information.[12]Not a separative technique, limited quantitative ability for complex mixtures.Rapid identity confirmation, detection of functional group impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, higher cost, requires highly pure solvents.Structural confirmation of the main component and isolated impurities.
Decision Framework for Method Selection

The choice of an analytical technique is guided by the specific requirements of the analysis.

Method_Selection A Analytical Goal B Routine Purity & Assay A->B C Impurity Identification A->C D Residual Solvent Analysis A->D E HPLC-UV B->E F LC-MS C->F G GC-FID/MS D->G

Caption: A decision tree for selecting the appropriate analytical method based on the analytical objective.

Conclusion

The purity of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. The presented reversed-phase HPLC method, with its well-defined parameters and system suitability criteria, provides a high degree of confidence in the generated data. While HPLC stands out as the primary technique for routine quality control, a comprehensive understanding of the impurity profile may require the complementary use of techniques like LC-MS for identification and GC for the analysis of volatile impurities. The adoption of a scientifically sound, well-validated analytical strategy is paramount for ensuring the quality of this important pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

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Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid Group in Benzothiophenes

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The benzothiophene scaffold, a privileged structure in numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The benzothiophene scaffold, a privileged structure in numerous pharmacologically active agents, frequently incorporates a carboxylic acid moiety to engage with biological targets. However, this functional group can also introduce challenges related to pharmacokinetics and metabolic liabilities. This guide provides an in-depth, objective comparison of common bioisosteric replacements for the carboxylic acid group on the benzothiophene core, supported by experimental data and detailed protocols to inform rational drug design.

The Rationale for Replacing the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and existing in an anionic form at physiological pH, which allows for potent ionic interactions with biological targets. However, its presence can lead to several undesirable properties, including:

  • Poor Membrane Permeability: The ionized nature of the carboxylate group can hinder passive diffusion across biological membranes, limiting oral bioavailability.

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites.

  • High Plasma Protein Binding: The acidic nature of this group can contribute to high plasma protein binding, reducing the free fraction of the drug available to exert its therapeutic effect.

Bioisosteric replacement is a powerful strategy to mitigate these issues while preserving or enhancing the desired biological activity. This approach involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical and steric properties. This guide will focus on three prominent carboxylic acid bioisosteres—tetrazoles, acylsulfonamides, and hydroxamic acids—in the context of the benzothiophene scaffold.

Comparative Analysis of Carboxylic Acid Bioisosteres on the Benzothiophene Scaffold

The selection of an appropriate bioisostere is a multifactorial decision that depends on the specific therapeutic target and the desired physicochemical properties. Below is a comparative analysis of key bioisosteres relative to the parent benzothiophene-2-carboxylic acid.

Physicochemical Properties

A systematic evaluation of the physicochemical properties of bioisosteres is crucial for predicting their in vivo behavior. The following table summarizes the key properties of benzothiophene-2-carboxylic acid and its bioisosteric analogs.

Functional GroupStructure on Benzothiophene-2-positionpKa (approx.)logP (approx.)Key Characteristics & Implications for Drug Design
Carboxylic Acid
Comparative

The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid by X-ray Crystallography

In the landscape of drug discovery and development, the precise molecular structure of a compound is not merely a fundamental characteristic; it is the very blueprint of its biological activity, patentability, and clinic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise molecular structure of a compound is not merely a fundamental characteristic; it is the very blueprint of its biological activity, patentability, and clinical success. For novel heterocyclic entities such as 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against complementary spectroscopic techniques. We will delve into the causality behind experimental choices and present a framework for a self-validating analytical approach, grounded in authoritative methodologies.

While specific experimental data for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is not publicly available, this guide will utilize data from closely related, published benzothiophene structures to illustrate the principles and comparative analysis. This approach serves as a practical blueprint for researchers undertaking similar structural validation challenges.

The Imperative of Absolute Structural Confirmation

The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. For a molecule like 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, with its multiple substituents on a fused ring system, the potential for isomeric ambiguity necessitates a definitive analytical arbiter. While techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial pieces of the structural puzzle, only X-ray crystallography can deliver an unequivocal three-dimensional rendering of the atomic arrangement in the solid state.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the gold standard for molecular structure determination. It provides a direct visualization of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process that demands meticulous execution.

Caption: Workflow for single-crystal X-ray crystallography.

  • Solvent Selection: The choice of solvent is critical. For a carboxylic acid like our target molecule, polar solvents that can engage in hydrogen bonding are often a good starting point. A solvent screen using small quantities of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation:

    • Dissolve the purified 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble, but the good solvent is miscible.

    • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.

Interpreting the Crystallographic Data

The output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the precise three-dimensional structure of the molecule. This data allows for the unambiguous determination of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Regiochemistry: The precise positions of the chloro and fluoro substituents on the benzothiophene ring.

  • Conformation: The spatial orientation of the carboxylic acid group relative to the fused ring system.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions.

Complementary Spectroscopic Techniques: Building the Case

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are essential for initial characterization, purity assessment, and for providing complementary structural information, especially in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, both ¹H and ¹³C NMR would be indispensable.

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which would disappear upon D₂O exchange.

  • Carbonyl Carbon: A signal in the range of 165-185 ppm.

  • Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm). The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₉H₄ClFO₂S (230.65 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H involved in hydrogen bonding.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-Cl and C-F Stretches: Absorptions in the fingerprint region corresponding to the carbon-halogen bonds.

Comparative Analysis: A Symphony of Techniques

The true power of structural validation lies in the synergistic use of these techniques.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive for the solid state.Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture of the molecule.
NMR Spectroscopy Connectivity of atoms, electronic environment of nuclei, solution-state conformation.Provides detailed structural information in solution, which is often more biologically relevant.Can be complex to interpret for molecules with overlapping signals. Does not provide bond lengths or angles directly.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, provides definitive molecular formula.Provides limited information about the connectivity of atoms.
IR Spectroscopy Presence of functional groups.Quick and simple for identifying key functional groups.Provides limited information about the overall molecular structure.

Caption: Logical flow of structural validation.

Conclusion: The Final Word in Structural Elucidation

For a novel compound like 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, a multi-technique approach to structural validation is not just good practice; it is a scientific necessity. While NMR, MS, and IR spectroscopy provide a compelling body of evidence for a proposed structure, their data is ultimately inferential. X-ray crystallography, by providing a direct image of the molecule's atomic framework, serves as the ultimate arbiter, transforming a structural hypothesis into a confirmed reality. For researchers, scientists, and drug development professionals, embracing this synergistic approach, with X-ray crystallography as the cornerstone, is the most robust and reliable path to ensuring the scientific integrity of their work and the success of their research endeavors.

References

  • General Principles of X-ray Crystallography

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Crystallization of Organic Compounds

    • Title: Crystallization of Organic Compounds: An Industrial Perspective
    • Source: Wiley
    • URL: [Link]

  • NMR Spectroscopy in Structural Elucidation

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Mass Spectrometry of Organic Compounds

    • Title: Interpret
    • Source: University Science Books
    • URL: [Link]

  • Infrared Spectroscopy of Organic Molecules

    • Title: Introduction to Spectroscopy
    • Source: Cengage Learning
    • URL: [Link]

  • Benzothiophene Chemistry and Applications

    • Title: Thiophenes and Their Benzo Deriv
    • Source: ResearchG
    • URL: [Link]

Validation

A Comparative Guide to the In Vitro Anticancer Activity of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential in vitro anticancer activity of novel derivatives of 3-Chloro-4-fluoro-1-benzothiophene-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro anticancer activity of novel derivatives of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. While direct experimental data for these specific derivatives is not yet prevalent in publicly accessible literature, this document constructs a predictive comparison based on the well-documented activities of structurally related benzothiophene compounds. By examining the performance of known anticancer benzothiophene derivatives, we can project the potential efficacy and mechanism of action for novel analogues. This guide will focus on the inhibition of the RhoA/ROCK signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer, promoting tumor growth and metastasis.[1][2][3][4]

Introduction: The Therapeutic Potential of Benzothiophene Scaffolds

The benzothiophene core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer effects.[5][6] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide explores the derivatization of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid to create novel compounds with potential anticancer activity, drawing comparisons with a known series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that have demonstrated efficacy in targeting the RhoA/ROCK pathway.[1][2][3][4]

The rationale for targeting the RhoA/ROCK pathway stems from its crucial role in cellular functions such as adhesion, migration, and proliferation. In many cancers, this pathway is hyperactivated, contributing to metastasis. Therefore, inhibitors of this pathway are promising candidates for novel anticancer therapies.[7][8]

Proposed Synthesis of Novel 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide Derivatives

To generate derivatives for comparative analysis, we propose a synthetic route starting from 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. The carboxylic acid can be converted to an acyl chloride, which is then reacted with various amines to produce a library of carboxamide derivatives. This approach is analogous to the synthesis of other bioactive benzothiophene carboxamides.

Synthetic Workflow A 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid C 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E Novel 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide Derivatives C->E Amidation D Primary or Secondary Amine (R1R2NH) MTT Assay Workflow A Seed Cells in 96-well Plate B Add Benzothiophene Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT assay for cell viability.

Rho-associated Kinase (ROCK) Activity Assay

This enzyme immunoassay measures the activity of ROCK by detecting the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1). [9][10] Principle: Active ROCK phosphorylates MYPT1 at a specific threonine residue (Thr696). This phosphorylation event can be detected using a specific antibody, providing a measure of ROCK activity.

Protocol:

  • Prepare Lysates: Treat cells with the benzothiophene derivatives, then lyse the cells to extract proteins.

  • Kinase Reaction: Add the cell lysates to a 96-well plate pre-coated with recombinant MYPT1. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of MYPT1 by active ROCK.

  • Detection: Wash the plate and add a primary antibody specific for phospho-MYPT1 (Thr696).

  • Secondary Antibody: After another wash step, add an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: A decrease in signal in treated cells compared to untreated cells indicates inhibition of ROCK activity.

RhoA/ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inactivation Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits Cell_Migration Cell Migration & Invasion Stress_Fibers->Cell_Migration Benzothiophene Benzothiophene Derivatives Benzothiophene->ROCK Inhibition

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid proper disposal procedures

Disposal Protocol: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid A Guide for Laboratory Professionals As a Senior Application Scientist, my objective extends beyond the point of chemical synthesis; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Protocol: 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

A Guide for Laboratory Professionals

As a Senior Application Scientist, my objective extends beyond the point of chemical synthesis; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 588676-90-8). The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards. This is not merely a checklist, but a framework built on the principles of chemical compatibility, hazard mitigation, and regulatory compliance, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound. Its structure informs our entire disposal strategy. As a halogenated organic, it requires a specific waste stream to prevent complications during incineration and to comply with environmental regulations.[1][2]

Based on its classification and data from structurally similar compounds, a comprehensive hazard profile can be established.

PropertyDataRationale & Implications
Chemical Name 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acidFull name required for proper hazardous waste labeling.
CAS Number 588676-90-8Unique identifier for regulatory tracking and safety data retrieval.
Molecular Formula C₉H₄ClFO₂S[3]Indicates the presence of Chlorine, Fluorine, and Sulfur.
Physical State SolidPoses a risk of dust inhalation; spills must be managed to avoid aerosolization.
Primary Hazards Irritant[3]Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][6]Segregation from these materials is critical to prevent exothermic or violent reactions.
Decomposition Thermal decomposition can release toxic gases.Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[4][5]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE before handling the chemical in any capacity, including for disposal.

  • Hand Protection : Wear nitrile rubber gloves at all times.[1][7] Nitrile provides adequate protection against incidental contact with this class of compounds. For cleaning spills or extensive handling, double-gloving is recommended.[6]

  • Eye Protection : ANSI-approved chemical splash goggles are required.[6] The solid, dusty nature of the compound poses a significant risk of eye irritation.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.[1][2]

All handling of open containers of this chemical, including weighing and transferring to a waste container, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of fine particulates.[1][2]

Step-by-Step Disposal Protocol

The disposal of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is governed by its classification as a hazardous waste. The following steps must be followed without deviation.

Step 1: Waste Characterization and Segregation

This compound must be disposed of as Halogenated Organic Solid Waste .

  • Causality : This specific segregation is the most critical step in the process. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl).[7] Mixing it with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk. Never mix this waste with incompatible chemicals like strong oxidizing agents.[8][9]

Step 2: Container Selection and Preparation
  • Action : Select a UN-approved, wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

  • Causality : Plastic containers are preferred as halogenated compounds can degrade over time to produce acidic byproducts that corrode metal containers.[6] The container must be clean, dry, and in good condition to prevent leaks or reactions with residual chemicals. The lid must be kept closed except when actively adding waste.[8][10]

Step 3: Labeling the Waste Container

Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).

  • Action : Before any waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid" . Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").

    • The Accumulation Start Date (the date the first particle of waste enters the container).

    • The name and contact information of the generating laboratory/researcher.

Step 4: Waste Accumulation and Storage
  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

  • Causality : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11] This ensures accountability and minimizes the risk of improper mixing. The storage area should be a cool, dry, and well-ventilated space away from heat sources and direct sunlight.[8]

Disposal Workflow and Logistics

The following diagram outlines the decision-making and procedural flow from the point of generation to final pickup. This workflow ensures that all logistical and regulatory checkpoints are met.

DisposalWorkflow Disposal Decision Workflow for 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid A Waste Generated (Solid Residue) B Step 1: Identify as 'Halogenated Organic Solid' A->B Characterize C Step 2: Select & Prepare HDPE Waste Container B->C Segregate D Step 3: Affix Completed Hazardous Waste Label C->D Prepare E Accumulate Waste in Satellite Accumulation Area (SAA) D->E Store F Container is Full (or 180-day limit reached)? E->F F->E No G Seal Container Securely Ensure Label is Legible F->G Yes H Contact EHS/Licensed Contractor for Waste Pickup G->H Request I Move to Central Accumulation Area (if required by EHS) H->I Follow Institutional Protocol J Waste Collected by EHS Sign Manifest I->J Transfer K Process Complete J->K Document

Caption: Disposal Decision Workflow

Step 5: Arranging for Final Disposal
  • Action : Once the waste container is full (do not overfill) or approaches its regulatory time limit (e.g., 180 days for Small Quantity Generators), seal it securely. Contact your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste hauler to schedule a pickup.[8][12]

  • Causality : The "cradle-to-grave" principle holds the generator legally responsible for the waste until its final, documented disposal.[13] Using a licensed disposal company ensures the waste is transported and destroyed in accordance with all federal, state, and local regulations.[8][14] You will be required to sign a hazardous waste manifest, which is the legal record of this transfer.[15]

Spill and Emergency Procedures

Accidents must be anticipated. In the event of a small spill of solid 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Wear Full PPE : Don all PPE as described in Section 2.

  • Contain the Spill : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not sweep dry powder.

  • Collect Waste : Carefully scoop the spilled material and absorbent into your designated "Halogenated Organic Solid Waste" container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste as well.[16]

  • Report : Notify your laboratory supervisor and EHS office of the spill, regardless of size.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

This document provides essential safety and logistical information for the handling of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS Number: 588676-90-8). As a halogenated aromatic carboxylic acid, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS Number: 588676-90-8). As a halogenated aromatic carboxylic acid, this compound requires careful handling to mitigate potential risks. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

Hazard Identification and Risk Assessment

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is classified as an irritant.[1] The primary known hazards associated with this compound are:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended for splash protection. Nitrile offers good resistance to a range of chemicals, including many acids.[4][5] For prolonged contact, consider heavier-duty gloves such as butyl rubber or Viton™, which offer broader protection against corrosive and aromatic compounds.[4] Always check the manufacturer's glove compatibility charts and inspect gloves for any signs of degradation before use.[6][7][8]
Eye Protection Safety GogglesChemical splash goggles are required at all times to provide a seal around the eyes.[9]
Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashing, such as during solution preparation or transfer of larger quantities.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential.
Respiratory Protection Chemical Fume HoodAll work with 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, particularly when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
RespiratorIf engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary. For fine powders, a particulate respirator (e.g., N95) may be appropriate.[10] For vapors or gases, a chemical cartridge respirator with cartridges suitable for organic vapors and acid gases should be used.[11][12][13] A proper fit test is essential for any respirator use.[14]

Operational Plan: Handling and Experimental Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure a certified chemical fume hood is operational and available. The airflow should be adequate to contain any dust or vapors.

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers ready before starting the experiment to minimize the time spent handling the compound.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[15]

Weighing and Transfer of Solid Compound
  • Weighing Location: Weigh the solid 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid in a tared container within the chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of the fine powder due to static electricity.

  • Transfer Technique: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust clouds. A powder-handling enclosure or a glove box can provide an additional layer of containment.

  • Cleaning: After weighing and transfer, decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces with a damp cloth, taking care not to spread contamination.

Experimental Procedure
  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while working to maximize containment.

Post-Experiment
  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Labeling and Storage: Properly label and store any resulting mixtures or products according to their hazard profiles.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

  • Segregation: As an organic acid, it should be stored in a dedicated corrosive storage cabinet, segregated from bases, oxidizing agents, and reactive metals.[16][17][18][19][20]

  • Incompatibilities:

    • Bases: Reacts exothermically with bases.

    • Oxidizing agents: May react vigorously with strong oxidizing agents.

    • Metals: As an acid, it can be corrosive to some metals.

Disposal Plan

All waste containing 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container for halogenated organic solids.[21]

    • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[21][22][23] Do not mix with non-halogenated waste.[23][24]

  • Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[25] This process must be carefully controlled to prevent the formation of toxic byproducts.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

Emergency Procedures

Prompt and correct action is critical in the event of an emergency.

Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.[26] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • For acidic spills, a neutralizing agent like sodium bicarbonate can be used cautiously from the outside in.[26][27]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Prevent entry into the contaminated area.

    • Provide the emergency response team with the Safety Data Sheet (if available) or all known information about the compound.

Personal Exposure
  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[28][29]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[29]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the person to fresh air.[29]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Prep Verify Fume Hood & Emergency Equipment Designate Designate Work Area Prep->Designate Gather Gather Materials Designate->Gather Weigh Weigh Solid in Fume Hood Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decon Decontaminate Equipment & Work Area React->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Store Store or Dispose of Products Waste->Store

Emergency_Response cluster_spill_assessment Spill Assessment cluster_spill_actions Spill Actions cluster_exposure Personal Exposure cluster_first_aid First Aid Spill Spill Occurs Minor Minor Spill (in fume hood) Spill->Minor Major Major Spill (outside fume hood) Spill->Major Cleanup Contain & Clean Up (trained personnel) Minor->Cleanup Evacuate Evacuate Area & Call Emergency Response Major->Evacuate Skin Skin Contact Flush Flush with Water (15+ min) Skin->Flush Eye Eye Contact Eye->Flush Inhale Inhalation FreshAir Move to Fresh Air Inhale->FreshAir Ingest Ingestion Medical Seek Immediate Medical Attention Ingest->Medical Flush->Medical FreshAir->Medical

References

  • Chemical Storage Guidelines - Environmental Health and Safety. (n.d.).
  • Corrosive Storage Guidelines. (n.d.).
  • Chemical Segregation and Storage Guide - University of Louisville. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). Retrieved from [Link]

  • Chemical Storage and Management - LSU. (n.d.). Retrieved from [Link]

  • How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? - Parcil Safety. (2025, April 11). Retrieved from [Link]

  • Respirator for Chemicals | Protective Dust Mask - uvex safety. (n.d.). Retrieved from [Link]

  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14). Retrieved from [Link]

  • 24-002c - General Use SOP - Corrosive Materials - Stanford Environmental Health & Safety. (2024, September 11). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Hydrocarbon Toxicity Treatment & Management - Medscape Reference. (2025, March 27). Retrieved from [Link]

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  • hazardous waste segregation. (n.d.).
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  • General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (n.d.). Retrieved from [Link]

  • Toxicology Emergencies - NWCEMSS. (n.d.). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2025, September 14).
  • 1 - SAFETY DATA SHEET. (2025, April 28).
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  • Chemical resistant gloves - Kerbl. (n.d.). Retrieved from [Link]

  • Toxic and Highly Toxic Gas Handling Procedure - Carnegie Mellon University. (2025, May 12). Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]

  • Biotransformation and toxicity of halogenated benzenes - PubMed. (n.d.). Retrieved from [Link]

  • Subchronic toxicity of benzothiophene on rats following dietary exposure - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed. (n.d.). Retrieved from [Link]

  • Mechanism of action of toxic halogenated aromatics - PMC - NIH. (n.d.). Retrieved from [Link]

  • HALOGENATED THIOPHENE DERIVATIVES AS ANTIHISTAMINE AGENTS | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Compound 3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide -.... (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
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